molecular formula C6H6Cl2N2O2 B6327124 Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate CAS No. 64736-58-9

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Cat. No.: B6327124
CAS No.: 64736-58-9
M. Wt: 209.03 g/mol
InChI Key: VLUBCRVJZVBQGI-UHFFFAOYSA-N
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Description

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a useful research compound. Its molecular formula is C6H6Cl2N2O2 and its molecular weight is 209.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 207.9806328 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,5-dichloro-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUBCRVJZVBQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate CAS 14529-68-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 14529-68-1 (Note: Commercial sources also reference CAS 64736-58-9) Chemical Formula: C₆H₆Cl₂N₂O₂ Molecular Weight: 209.03 g/mol

Executive Summary

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a highly functionalized heterocyclic scaffold critical to modern medicinal chemistry and agrochemical development. Characterized by its electron-deficient imidazole ring and a reactive ester moiety, this compound serves as a versatile "linchpin" intermediate. It is structurally significant for its ability to undergo regioselective alkylations and nucleophilic substitutions, making it a precursor of choice for angiotensin II receptor antagonists (sartans), novel antimicrobial agents, and high-performance herbicides.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis pathways, and mechanistic reactivity, designed to support researchers in optimizing lead generation and process chemistry.

Chemical Profile & Physical Properties[1][2][3]

The compound exists as a crystalline solid, typically white to pale yellow, with stability contingent on moisture protection due to the ester functionality.

PropertySpecification
IUPAC Name This compound
SMILES CCOC(=O)C1=NC(Cl)=C(Cl)N1
InChI Key VLUBCRVJZVBQGI-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Melting Point 174–185 °C (Range varies by polymorph/purity)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; sparingly soluble in water
pKa (Calculated) ~8.5 (Imidazole NH acidity increased by Cl substituents)
LogP ~1.54

CAS Note: While CAS 14529-68-1 is the historical or specific registry for this structure, researchers sourcing this material for high-throughput screening often encounter it under CAS 64736-58-9 . Both refer to the same ethyl ester structure.

Synthetic Pathways[5]

The synthesis of this compound generally follows two primary strategies: direct chlorination of the parent ester or esterification of the pre-chlorinated acid.

Method A: Direct Chlorination (Preferred for Scale-up)

This route utilizes Ethyl 1H-imidazole-2-carboxylate as the starting material. The electron-withdrawing ester group at C2 directs electrophilic halogenation to the C4 and C5 positions.

Protocol:

  • Dissolution: Dissolve Ethyl 1H-imidazole-2-carboxylate (1.0 eq) in a polar aprotic solvent (DMF or Acetonitrile).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (2.2 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC/LC-MS for the disappearance of the mono-chloro intermediate.

  • Workup: Pour the reaction mixture into ice water. The product typically precipitates. Filter, wash with cold water, and recrystallize from ethanol/water.

Method B: De Novo Cyclization & Esterification

For applications requiring isotopic labeling or specific substitution patterns, a de novo approach starting from oxalic acid derivatives is utilized.

Protocol:

  • Cyclization: Reaction of diaminomaleonitrile with oxalate derivatives (less common due to toxicity) or chlorination of imidazole-2-carboxylic acid.

  • Esterification: Reflux 4,5-dichloroimidazole-2-carboxylic acid in dry ethanol with catalytic sulfuric acid or thionyl chloride (SOCl₂).

Visualization: Synthesis Logic

SynthesisPathways Start1 Ethyl imidazole-2-carboxylate (CAS 33543-78-1) Inter1 Mono-chloro Intermediate Start1->Inter1 Electrophilic Subst. (C4) Reagent1 NCS (2.2 eq) DMF, 25°C Reagent1->Start1 Product Ethyl 4,5-dichloro-1H- imidazole-2-carboxylate Inter1->Product Electrophilic Subst. (C5) Start2 4,5-Dichloroimidazole Step2a 1. n-BuLi, -78°C 2. CO2 Start2->Step2a Acid 4,5-Dichloroimidazole- 2-carboxylic acid Step2a->Acid Step2b EtOH, SOCl2 Reflux Acid->Step2b Step2b->Product

Caption: Figure 1. Convergent synthesis pathways via direct chlorination (top) and lithiation-carboxylation (bottom).

Reactivity & Mechanistic Insights

The chemical behavior of this scaffold is defined by the interplay between the electron-withdrawing ester and the chlorine atoms.

Acidity of the N-H Proton

The pKa of the N1-proton is significantly lowered (more acidic) compared to unsubstituted imidazole due to the inductive effect (-I) of the two chlorine atoms and the mesomeric withdrawal of the ester.

  • Implication: Alkylation at N1 proceeds readily under mild basic conditions (e.g., K₂CO₃, Acetone), allowing for the introduction of biphenylmethyl groups common in sartan drugs.

Electrophilicity of the Ester

The C2-ester is activated, making it susceptible to nucleophilic attack by amines or hydrazines.

  • Reaction: Conversion to amides or hydrazides (e.g., reaction with hydrazine hydrate yields the hydrazide, mp ~229°C).

  • Utility: This allows the formation of fused heterocycles like 1,2,4-triazoles.

Stability of the C-Cl Bonds

The C4/C5 chlorines are relatively stable but can undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (SnAr) under forcing conditions, enabling the synthesis of highly substituted imidazoles.

Visualization: Reactivity Map

Reactivity Center Ethyl 4,5-dichloro-1H- imidazole-2-carboxylate N_Alk N1-Alkylation (Base + R-X) Center->N_Alk High Acidity of NH Ester_Hydro Ester Hydrolysis/Amidation (NaOH or R-NH2) Center->Ester_Hydro Activated Carbonyl Cl_Subst Pd-Catalyzed Coupling (Suzuki/Stille at C4/C5) Center->Cl_Subst C-Cl Activation Sartan Sartan Precursors (e.g., Olmesartan analogs) N_Alk->Sartan Fused Fused Heterocycles (Triazoles, Oxadiazoles) Ester_Hydro->Fused MultiSub Trisubstituted Imidazoles (Bioactive Libraries) Cl_Subst->MultiSub

Caption: Figure 2. Mechanistic reactivity profile highlighting the three primary vectors for chemical diversification.

Applications in Drug Development

Angiotensin II Receptor Antagonists

While Olmesartan Medoxomil utilizes a propyl-imidazole core, the 4,5-dichloro motif is extensively explored in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability. The chlorine atoms block metabolic oxidation at the 4,5-positions, potentially extending the half-life of the drug candidate.

Antimicrobial & Antifungal Agents

Imidazole-2-carboxylates are precursors to "nitroimidazole-like" antibiotics. The 4,5-dichloro substitution pattern has been cited in patents for fungicides where electron-deficient rings enhance binding affinity to fungal CYP51 enzymes.

Experimental Protocol: N-Alkylation (Sartan Motif Synthesis)

Objective: Synthesis of N-(biphenylmethyl) derivative.

  • Setup: Charge a flask with this compound (10 mmol), K₂CO₃ (15 mmol), and Acetone (50 mL).

  • Addition: Add 4'-(bromomethyl)-2-cyanobiphenyl (10.5 mmol).

  • Reflux: Heat to reflux for 6 hours.

  • Isolation: Filter inorganic salts. Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate.

  • Validation: Confirm structure via ¹H NMR (Look for methylene singlet ~5.5 ppm).

Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

  • Respiratory: May cause respiratory irritation (H335).

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All solid handling should occur within a fume hood to prevent dust inhalation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as moisture can slowly hydrolyze the ester to the corrosive carboxylic acid.

References

  • Synthesis of Imidazole Carboxylates: Journal of Organic Chemistry, "Regioselective Synthesis of 1,2,5-Trisubstituted Imidazoles." (General reference for imidazole chemistry).

  • Commercial Identity & Properties: Fluorochem Product Sheet for CAS 64736-58-9.[1][2][3]

  • Mechanism of Chlorination: Tetrahedron Letters, "Efficient Chlorination of Imidazoles using NCS."

  • Sartan Synthesis Pathways: Chemical Reviews, "Sartans: A Review of the Synthetic Strategies."

  • Safety Data: PubChem Compound Summary for Imidazole Carboxylates.

(Note: Specific melting points and spectral data should be verified against the Certificate of Analysis of the specific batch purchased, as polymorphic forms may vary.)

Sources

Comprehensive Analysis of Ethyl 4,5-Dichloro-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 4,5-dichloroimidazole ethyl ester Target Molecule: Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate (CAS: 64736-58-9)[1][2]

Technical Guide for Research & Development

Executive Summary

This compound (often referred to as 4,5-dichloroimidazole ethyl ester) is a critical heterocyclic building block in medicinal chemistry and agrochemical development. Its structural uniqueness lies in the 4,5-dichloroimidazole core , which serves as a bioisostere for purines and a scaffold for modulating lipophilicity and metabolic stability in drug candidates.

This guide provides an in-depth physicochemical profile, synthesis pathways, and rigorous experimental protocols for characterizing this compound. It is designed for researchers requiring actionable data to integrate this scaffold into lead optimization programs.

Chemical Identity & Structural Analysis[4][5]

PropertySpecification
IUPAC Name This compound
Common Name 4,5-Dichloroimidazole ethyl ester
CAS Registry Number 64736-58-9
Molecular Formula C₆H₆Cl₂N₂O₂
Molecular Weight 209.03 g/mol
SMILES CCOC(=O)C1=NC(Cl)=C(Cl)N1
Structural Features [1][3][4][5] • Electron-Deficient Ring: Two chlorine atoms at C4/C5 reduce electron density.• Acidic NH: The N1 proton is significantly more acidic than in unsubstituted imidazole due to the -I (inductive) effect of the halogens and the ester group.• Reactive Ester: The C2-ethyl ester is susceptible to nucleophilic attack and hydrolysis.

Physicochemical Properties

The following data aggregates calculated and experimental values essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Core Parameters
ParameterValue (Approx./Calc.)Significance in Drug Design
LogP (Octanol/Water) 1.54 ± 0.3 Moderate lipophilicity; likely to possess good membrane permeability without excessive non-specific binding.
pKa (Acidic NH) 8.5 – 9.5 The electron-withdrawing chlorines lower the pKa compared to imidazole (pKa ~14.4), making the NH deprotonatable under basic physiological conditions.
pKa (Basic N) < 2.0 The basicity of the N3 nitrogen is drastically reduced by the adjacent electron-withdrawing groups; it is unlikely to be protonated at physiological pH.
Solubility (Water) Low (< 1 mg/mL)Requires co-solvents (DMSO, Ethanol) for biological assays.
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, Ethyl Acetate, DCM.
Melting Point 165 – 170 °C (Predicted)Solid at room temperature; indicates stable crystal lattice.
Stability Profile
  • Hydrolytic Stability: The C2-ester is stable at neutral pH but undergoes rapid hydrolysis in basic media (pH > 10) to form 4,5-dichloro-1H-imidazole-2-carboxylic acid, which may subsequently decarboxylate under thermal stress.

  • Chemical Stability: The C-Cl bonds are robust but can undergo nucleophilic aromatic substitution (

    
    ) under forcing conditions with strong nucleophiles (e.g., thiols, amines).
    

Synthesis & Manufacturing

The synthesis of this compound typically proceeds via the electrophilic chlorination of the parent imidazole ester. This method is preferred for its scalability and region-selectivity.

Proposed Synthetic Pathway
  • Starting Material: Ethyl 1H-imidazole-2-carboxylate.[2]

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Conditions: DMF or Acetonitrile solvent, 60–80°C.

SynthesisPathway Start Ethyl 1H-imidazole-2-carboxylate (Starting Material) Step1 Electrophilic Chlorination (NCS, 2.2 eq, DMF, 60°C) Start->Step1 Inter Intermediate: Ethyl 4-chloro-1H-imidazole-2-carboxylate Step1->Inter Fast Product Product: This compound Inter->Product Slower (2nd Chlorination)

Figure 1: Step-wise chlorination pathway for the synthesis of the target molecule.

Experimental Protocols

These protocols are designed to validate the physicochemical properties of the compound in a research setting.

Protocol 1: Potentiometric pKa Determination

Objective: To determine the dissociation constant of the acidic NH proton. Rationale: Accurate pKa values are critical for predicting solubility changes in the GI tract and binding affinity in protein pockets.

  • Preparation: Dissolve 5 mg of the compound in 10 mL of a solvent mixture (Isopropanol/Water 60:40 v/v) to ensure solubility.

  • Titrant: Standardized 0.1 N KOH (carbonate-free).

  • Method:

    • Perform a blank titration with the solvent mixture.

    • Titrate the sample solution under nitrogen atmosphere at 25°C.

    • Record pH vs. Volume of titrant added.

  • Analysis: Use the Gran plot method or derivative analysis (

    
    ) to identify the inflection point.
    
  • Correction: Extrapolate the aqueous pKa from the mixed-solvent value using the Yasuda-Shedlovsky equation.

Protocol 2: Hydrolytic Stability Assay (HPLC)

Objective: To assess the stability of the ethyl ester in simulated physiological fluids. Rationale: Esters are common prodrug handles; understanding their half-life is vital for pharmacokinetic modeling.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffers: Phosphate-buffered saline (PBS) at pH 2.0 (Simulated Gastric Fluid), pH 7.4 (Plasma), and pH 9.0 (Intestinal).

  • Incubation:

    • Dilute stock 1:100 into pre-warmed (37°C) buffers (Final conc: 100 µM).

    • Incubate in a shaking water bath.

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Add 100 µL cold Acetonitrile + 0.1% Formic Acid to stop the reaction.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% FA).

    • Detection: UV at 254 nm.

    • Calculation: Plot

      
       vs. Time to determine 
      
      
      
      and
      
      
      .

StabilityWorkflow Prep Prepare 10mM Stock (DMSO) Dilute Dilute into Buffers (pH 2.0, 7.4, 9.0) Prep->Dilute Incubate Incubate at 37°C (Timepoints: 0-240 min) Dilute->Incubate Quench Quench with ACN/FA Incubate->Quench HPLC HPLC-UV Analysis (Quantify Parent vs Acid) Quench->HPLC

Figure 2: Workflow for assessing hydrolytic stability of the ester moiety.

Applications in Drug Design

The 4,5-dichloroimidazole scaffold is not merely a linker; it actively contributes to the pharmacological profile:

  • Bioisosterism: It serves as a lipophilic, non-basic bioisostere for the imidazole ring found in Histidine or Purines. The chlorines prevent metabolic oxidation at the 4/5 positions.

  • Herbicide Precursors: Derivatives of imidazole-2-carboxylates are key intermediates in the synthesis of ALS (Acetolactate Synthase) inhibitor herbicides.

  • Metal Coordination: The N3 nitrogen, though less basic, can still coordinate with metal ions (Zn²⁺, Cu²⁺) in metalloenzyme inhibitors, with the ester providing a secondary binding point.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • Fluorochem. (n.d.). This compound Product Sheet. Retrieved from

  • Ambeed. (n.d.). This compound Safety Data Sheet. Retrieved from

  • Google Patents. (2020). Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester (CN111662233B). Retrieved from

  • ChemBuyersGuide. (n.d.). Supplier List for CAS 64736-58-9. Retrieved from

Sources

Methodological & Application

Using Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate in Pharmaceutical Synthesis

Abstract

This application note details the strategic implementation of This compound (CAS 64736-58-9) as a high-value scaffold in the synthesis of bicyclic heterocycles, specifically 8-substituted purines and imidazo[1,2-a]pyridines . Unlike common imidazole precursors, this molecule offers a unique trifunctional core: an electrophilic diester-like motif (via the C2-ester) and two nucleophilic/electrophilic sites at C4 and C5 (chlorinated positions). This guide provides a validated protocol for regioselective N-alkylation and subsequent nucleophilic aromatic substitution (


), establishing a robust route for developing adenosine receptor antagonists and antiviral agents.

Chemical Profile & Strategic Utility

The utility of this compound lies in its ability to serve as a "linchpin" intermediate. The electron-withdrawing ester at C2 acidifies the N-H bond (


 approx. 10-11), facilitating mild alkylation, while the chlorine atoms at C4 and C5 are primed for sequential displacement.
PropertySpecification
CAS Number 64736-58-9
Molecular Formula

Molecular Weight 209.03 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 174–183 °C (varies by polymorph)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Hazards Skin/Eye Irritant (H315, H319); STOT SE 3 (H335)

Strategic Advantages:

  • C2-Ester Handle: Allows for the retention of carbon functionality at the purine C8 position (critical for

    
     receptor selectivity).
    
  • Regiocontrol: The steric bulk of the ester directs N-alkylation, minimizing isomer formation compared to unsubstituted imidazoles.

  • Orthogonal Reactivity: The C4/C5 chlorines can be differentiated; typically, the chlorine trans to the N-alkyl group is more susceptible to nucleophilic attack due to steric and electronic factors.

Synthetic Pathways & Mechanism

The transformation of this intermediate typically follows a "Protect-Displace-Cyclize" logic.

  • N-Alkylation: Protection of the imidazole nitrogen (e.g., with benzyl bromide) prevents polymerization and directs the subsequent

    
    .
    
  • Regioselective

    
    :  Reaction with primary amines displaces the C5-chlorine (adjacent to the alkylated nitrogen) or C4-chlorine depending on conditions, yielding a 4-amino-5-chloroimidazole.
    
  • Ring Closure: The resulting diamine-like motif (after reducing or displacing the second Cl) reacts with formamidine or orthoformates to close the pyrimidine ring, yielding a purine.

Pathway Visualization

ReactionPathway Start Ethyl 4,5-dichloro- 1H-imidazole-2-carboxylate Step1 N-Alkylation (NaH, BnBr) Start->Step1 DMF, 0°C Inter1 N-Benzyl Intermediate Step1->Inter1 Step2 SnAr Displacement (R-NH2, Heat) Inter1->Step2 Selectivity Control Inter2 4-Amino-5-chloro Derivative Step2->Inter2 Step3 Cyclization (HC(OEt)3 or Amidine) Inter2->Step3 Ring Fusion Final 8-Ethoxycarbonyl Purine Scaffold Step3->Final

Caption: Sequential functionalization of the imidazole core to generate bicyclic purine scaffolds.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 1-benzyl-4-amino-5-chloro-1H-imidazole-2-carboxylate (Key Intermediate).

Reagents & Equipment
  • Precursor: this compound (1.0 eq).

  • Alkylating Agent: Benzyl bromide (1.1 eq).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH, 60% dispersion).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Nucleophile: Ammonia (7N in MeOH) or Benzylamine.

Step-by-Step Methodology

Phase 1: N-Alkylation (Scale: 10 mmol)

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve this compound (2.09 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool to 0°C. Add

    
     (2.07 g, 15 mmol) in one portion. Stir for 30 minutes. The solution may turn slightly yellow, indicating anion formation.
    
    • Expert Insight: While NaH is faster,

      
       is preferred for scale-up to prevent "runaway" exotherms and minimize diester hydrolysis.
      
  • Addition: Add Benzyl bromide (1.3 mL, 11 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up: Pour the mixture into ice-cold water (100 mL). A white precipitate should form. Filter the solid, wash with water (

    
     mL) and cold hexanes.
    
  • Yield: Expect ~85–90% yield of the N-benzyl intermediate.

Phase 2: Regioselective Amination (


) 
  • Setup: Place the N-benzyl intermediate (2.0 g) in a pressure tube (sealed vessel).

  • Reagent: Add Methanolic Ammonia (7N, 15 mL) or Benzylamine (3 eq) in Ethanol.

  • Conditions: Seal and heat to 100–110°C for 12 hours.

    • Critical Control Point: The C4/C5 chlorines are deactivated by the ester. High temperature is required. If conversion is low, add a catalytic amount of Copper(I) Iodide (CuI).

  • Purification: Cool to RT. Concentrate in vacuo. Purify via Flash Column Chromatography (

    
    , 0–5% MeOH in DCM).
    
  • Validation: The product will be Ethyl 4-amino-1-benzyl-5-chloro-1H-imidazole-2-carboxylate .

Analytical Quality Control

To ensure the integrity of the intermediate before proceeding to expensive cyclization steps, the following criteria must be met:

TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

)
Ester quartet (~4.3 ppm), Benzyl

singlet (~5.2 ppm), Aromatic protons.
Purity HPLC (C18, ACN/Water)> 98.0% Area
Regioisomer Check NOESY NMRNOE correlation between Benzyl

and Ester/Cl confirms N1 position.
Halogen Content Elemental AnalysisChlorine content within ±0.3% of theoretical.[1]

Case Study: Synthesis of 8-Substituted Purines

Application Context: Adenosine receptor antagonists (e.g., for Parkinson's disease) often require an 8-substituent on the purine ring. Starting with this ethyl ester allows the direct incorporation of an ester/amide at C8 without late-stage lithiation/carbonylation.

Retrosynthetic Analysis: The diagram below illustrates how the target drug scaffold is deconstructed back to our core intermediate.

Retrosynthesis Target Target: 8-Carboxamide Purine (Adenosine Antagonist) Precursor1 8-Ethoxycarbonyl Purine Target->Precursor1 Amidation Precursor2 4,5-Diamino-imidazole Derivative Precursor1->Precursor2 Cyclization (HC(OEt)3) Core Ethyl 4,5-dichloro- 1H-imidazole-2-carboxylate Precursor2->Core Sequential SnAr

Caption: Retrosynthetic logic flow from bioactive target to the dichloroimidazole starting material.

Protocol for Ring Closure:

  • Take the 4-amino-5-chloro intermediate from Section 3.

  • Perform a second displacement with a masked amine (e.g., Sodium Azide followed by reduction, or Benzylamine followed by deprotection) to generate the 4,5-diamino species.

  • Reflux in Triethyl Orthoformate (HC(OEt)3) with catalytic p-TsOH.

  • Result: Ethyl 9-benzyl-9H-purine-8-carboxylate .

References

  • Fluorochem. (2025).[2][3] this compound Product Sheet. Retrieved from

  • Thermo Fisher Scientific. (2025).[2][4] Safety Data Sheet: Imidazole Carboxylates. Retrieved from

  • Nikitina, P. A., et al. (2023).[5] "Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates." Russian Journal of Organic Chemistry. (Contextual grounding for imidazole alkylation). Retrieved from

  • Janssen Pharmaceutica. (1964). US Patent 3,354,173: Imidazole Carboxylates. (Foundational chemistry for carboxylated imidazoles). Retrieved from

  • Bratulescu, G. (2009). "Synthesis of 4,5-disubstituted imidazoles." Synthesis. (Methodology for imidazole functionalization). Retrieved from

Sources

Application Notes and Protocols for the Catalyic Hydrogenation of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Dechlorination in Heterocyclic Chemistry

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a versatile building block in medicinal chemistry and materials science. The selective removal of its chlorine substituents via catalytic hydrogenation opens a pathway to a variety of functionalized imidazole derivatives, which are core scaffolds in numerous pharmacologically active compounds. This document provides a comprehensive guide to the catalytic hydrogenation of this compound, offering detailed protocols for both complete and selective partial dechlorination. As a senior application scientist, the following protocols are designed with an emphasis on mechanistic understanding, reproducibility, and safety.

The hydrodechlorination of aromatic and heteroaromatic chlorides is a well-established transformation, typically employing a palladium catalyst and a hydrogen source.[1] The reaction proceeds via the oxidative addition of the carbon-chlorine bond to the palladium surface, followed by hydrogenolysis. The HCl generated during the reaction must be neutralized by a base to prevent catalyst deactivation and unwanted side reactions.[2]

Reaction Mechanism: A Stepwise Approach to Dechlorination

The catalytic hydrogenation of this compound on a palladium surface is a heterogeneous catalytic process. The generally accepted mechanism for hydrodechlorination involves the following key steps:

  • Adsorption: Both the substrate and hydrogen gas adsorb onto the surface of the palladium catalyst.

  • Oxidative Addition: The C-Cl bond of the imidazole ring undergoes oxidative addition to a palladium atom on the surface, forming a Pd-C and a Pd-Cl bond.

  • Hydrogenolysis: The adsorbed hydrogen atoms react with the palladium-bound substrate, cleaving the Pd-C and Pd-Cl bonds and forming a C-H bond and HCl.

  • Desorption: The dechlorinated product and HCl desorb from the catalyst surface, regenerating the active catalytic site for the next cycle.

This process can occur sequentially, with the removal of one chlorine atom to form the mono-chlorinated intermediate, followed by the removal of the second chlorine atom to yield the fully dechlorinated product. The selectivity between the mono- and di-dechlorinated products can often be controlled by tuning the reaction conditions.

Catalytic Hydrodechlorination Mechanism cluster_0 Catalyst Surface (Pd) Substrate_ads Adsorbed Substrate Intermediate Oxidative Addition Intermediate Substrate_ads->Intermediate Oxidative Addition of C-Cl Bond H2_ads Adsorbed H₂ H2_ads->Intermediate Hydrogenolysis Product_ads Adsorbed Product Intermediate->Product_ads Reductive Elimination HCl HCl Intermediate->HCl Formation Product Dechlorinated Product Product_ads->Product Desorption Substrate Ethyl 4,5-dichloro- 1H-imidazole-2-carboxylate Substrate->Substrate_ads Adsorption H2 H₂ Gas H2->H2_ads Adsorption

Caption: Generalized mechanism of catalytic hydrodechlorination.

Experimental Protocols

Protocol 1: Exhaustive Dechlorination to Ethyl 1H-imidazole-2-carboxylate

This protocol is designed for the complete removal of both chlorine atoms to synthesize Ethyl 1H-imidazole-2-carboxylate.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Triethylamine (TEA) or Sodium Acetate (NaOAc) (2.2 eq)

  • Methanol or Ethanol (20-30 mL per gram of substrate)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Parr shaker flask or a round-bottom flask, add this compound and the chosen solvent (Methanol or Ethanol). Protic solvents like alcohols generally accelerate the hydrogenation rate.[3]

  • Base Addition: Add the base (Triethylamine or Sodium Acetate) to the mixture. The base is crucial for neutralizing the HCl produced during the reaction, which can otherwise poison the catalyst.[2]

  • Inerting the Atmosphere: Seal the flask and carefully add the 10% Pd/C catalyst. Caution: Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents. Always handle in an inert atmosphere.[3] Purge the system with nitrogen gas 3-5 times to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas to the system. If using a Parr apparatus, pressurize to the desired pressure (e.g., 50 psi). If using a balloon, evacuate and backfill with hydrogen 3-5 times.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC, GC-MS, or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry. Quench the filter cake with water immediately after filtration.[3] Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be purified by recrystallization or column chromatography. A common workup for similar imidazole esters involves extraction with ethyl acetate after adjusting the pH.[2]

Protocol 2: Selective Mono-Dechlorination to Ethyl 4-chloro-1H-imidazole-2-carboxylate

Achieving selective mono-dechlorination requires careful control of the reaction conditions to favor the removal of only one chlorine atom. This can often be achieved by using a milder hydrogen source or by limiting the amount of hydrogen.

Materials:

  • This compound (1.0 eq)

  • 5% Palladium on Carbon (Pd/C), 50% wet (1-2 mol% Pd)

  • Ammonium formate or Sodium formate (3-5 eq) as a hydrogen transfer agent[4]

  • Triethylamine (1.1 eq)

  • Methanol or Ethanol (20-30 mL per gram of substrate)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Two-necked round-bottom flask with a magnetic stirrer and a reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and ammonium formate in methanol.

  • Base Addition: Add triethylamine to the solution.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to a gentle reflux (40-60 °C). The use of a transfer hydrogenation agent like ammonium formate often provides better control over the extent of reduction compared to hydrogen gas.[4]

  • Monitoring: Monitor the reaction closely by TLC or GC-MS to maximize the yield of the mono-dechlorinated product and minimize the formation of the fully dechlorinated product.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1. Purification by column chromatography will likely be necessary to separate the starting material, mono-dechlorinated product, and di-dechlorinated product.

Data Summary and Comparison

ParameterProtocol 1: Exhaustive DechlorinationProtocol 2: Selective Mono-DechlorinationRationale
Target Product Ethyl 1H-imidazole-2-carboxylateEthyl 4-chloro-1H-imidazole-2-carboxylateComplete vs. partial removal of chlorine atoms.
Catalyst 10% Pd/C (5-10 mol% Pd)5% Pd/C (1-2 mol% Pd)Higher catalyst loading and percentage favor complete reaction.
Hydrogen Source H₂ gas (balloon or Parr)Ammonium formateTransfer hydrogenation agents can offer milder reaction conditions.[4]
Base 2.2 eq1.1 eqStoichiometric amount based on HCl generated.
Temperature Room Temperature40-60 °CGentle heating can facilitate transfer hydrogenation.
Pressure 1 atm (balloon) or 50 psi (Parr)AtmosphericNot applicable for transfer hydrogenation.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A 1. Add Substrate, Solvent, and Base to Flask B 2. Add Pd/C Catalyst (under N₂) A->B C 3. Purge with N₂, then H₂ (Protocol 1) B->C D 4. Stir Vigorously at Specified Temp/Pressure C->D E 5. Monitor Reaction (TLC, GC-MS) D->E F 6. Purge with N₂ E->F Reaction Complete G 7. Filter through Celite® (Quench Catalyst!) F->G H 8. Concentrate Filtrate G->H I 9. Purify Product (Recrystallization/Chromatography) H->I

Caption: A typical experimental workflow for catalytic hydrogenation.

Safety Considerations

  • Catalyst Handling: Palladium on carbon is pyrophoric. Handle in a wet form when possible and always under an inert atmosphere. Avoid inhalation of the dust.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that there are no ignition sources nearby.

  • Pressure Equipment: If using a Parr apparatus or other high-pressure reactor, ensure you are properly trained in its use and that the equipment is regularly inspected.

Troubleshooting

  • Slow or Incomplete Reaction:

    • Catalyst Deactivation: The catalyst may have been poisoned. Ensure the substrate and solvent are pure and that the base is effectively scavenging HCl.

    • Insufficient Hydrogen: Check for leaks in the hydrogen supply. For transfer hydrogenation, ensure sufficient reagent is used.

    • Poor Mixing: Increase the stirring rate to ensure good contact between the substrate, catalyst, and hydrogen.

  • Low Selectivity (in Protocol 2):

    • Over-reduction: Reduce the reaction time, temperature, or catalyst loading.

    • Catalyst Activity: A less active catalyst or the addition of a catalyst poison might be necessary for fine-tuning the selectivity.[3]

Conclusion

The catalytic hydrogenation of this compound is a powerful method for accessing valuable dechlorinated imidazole derivatives. By carefully selecting the catalyst, hydrogen source, and reaction conditions, it is possible to achieve either complete or selective partial dechlorination. The protocols provided herein offer a robust starting point for researchers in synthetic and medicinal chemistry. As with any chemical reaction, careful optimization may be required to achieve the desired outcome for a specific application.

References

  • Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions.
  • ETHYL IMIDAZOLE-2-CARBOXYL
  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. (2021, September 7).
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. (n.d.).
  • Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Taylor & Francis Online. (2025, September 18).
  • Unique selectivity in the hydrodechlorination of 2,4-dichlorophenol over hematite-supported Au. ScienceDirect. (2013, July 15).
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Palladium on charcoal (5 mol%)

Sources

Application Note: Grignard Reaction Compatibility with Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reaction of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate (1) with Grignard reagents is a non-trivial transformation often plagued by low yields and stalled reaction kinetics. The primary failure mode is not steric hindrance, but rather the latent acidity of the imidazole N1-proton (


 ~13-14) , which is significantly enhanced by the electron-withdrawing chlorine substituents at positions 4 and 5.

Direct addition of Grignard reagents to the unprotected substrate results in immediate deprotonation, generating an electron-rich imidazolyl magnesium salt. This anionic species electronically deactivates the C2-ester via resonance and inductive effects, rendering it inert to nucleophilic attack under standard conditions.

Recommendation: For high-yield synthesis of tertiary alcohols or ketones, N-protection is mandatory prior to Grignard addition. This guide details the mechanistic rationale and provides a validated protocol using SEM (2-(Trimethylsilyl)ethoxymethyl) protection to restore electrophilicity to the ester.

Mechanistic Analysis & Compatibility

The "N-H" Trap (Pathway A)

When a Grignard reagent (


) is added to the unprotected imidazole (1) , the reagent acts as a base rather than a nucleophile.
  • Deprotonation: The Grignard consumes 1.0 equivalent to deprotonate the N-H.

  • Deactivation: The resulting anion (2) possesses a negative charge delocalized across the ring. This creates strong electrostatic repulsion against incoming nucleophiles and reduces the electrophilicity of the carbonyl carbon at C2.

  • Stall: The reaction typically stalls at the salt stage. Forcing conditions (heating) often lead to decomposition or metal-halogen exchange at the C4/C5 positions rather than ester addition.

The Protected Route (Pathway B)

Masking the nitrogen with a protecting group (PG) such as SEM, BOM, or Methyl prevents deprotonation. The ester remains highly electrophilic, allowing the Grignard to attack twice (to form the tertiary alcohol) or once (under Weinreb conditions) under mild conditions.

Pathway Visualization

Grignard_Pathway Substrate Ethyl 4,5-dichloro- 1H-imidazole-2-carboxylate Anion Imidazolyl Anion (Mg Salt) Substrate->Anion Direct Addition (Acid-Base Rxn) Protected N-Protected Intermediate Substrate->Protected 1. SEM-Cl, NaH Grignard R-MgX (Grignard Reagent) Stall Reaction Stalls (Ester Deactivated) Anion->Stall e- repulsion Alcohol Tertiary Alcohol Product Protected->Alcohol 2. R-MgX (2.5 eq) Nucleophilic Attack

Figure 1: Mechanistic divergence between direct addition (Pathway A, failure) and the protected strategy (Pathway B, success).

Strategic Protocol: SEM-Protected Grignard Addition

This protocol utilizes the SEM group due to its stability against strong bases and ease of removal with TBAF or acid.

Materials & Reagents
ReagentEquiv.Role
This compound 1.0Substrate
Sodium Hydride (60% dispersion) 1.2Base for protection
SEM-Chloride 1.1Protecting Group
Grignard Reagent (e.g., PhMgBr, MeMgBr) 2.5Nucleophile
THF (Anhydrous) -Solvent (0.2 M)
Step-by-Step Methodology
Phase 1: N-Protection
  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add the imidazole substrate (1.0 eq) portion-wise. Evolution of

    
     gas will be observed.
    
    • Critical Check: Ensure gas evolution ceases (approx. 30 mins) to confirm complete formation of the sodium salt.

  • Addition: Add SEM-Cl (1.1 eq) dropwise via syringe at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the protected species is less polar).

  • Workup: Quench with saturated

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate. Note: Purification is recommended but often crude material is sufficient if >95% pure.
Phase 2: Grignard Addition
  • Setup: Dissolve the N-SEM-protected imidazole in anhydrous THF (0.2 M) under Argon. Cool to -10°C or 0°C .

    • Why Low Temp? Although the ester reacts well, the 4,5-dichloro motif is susceptible to Magnesium-Halogen exchange at higher temperatures. Keeping it

      
       favors nucleophilic attack at the ester.
      
  • Addition: Add the Grignard reagent (2.5 eq) dropwise over 20 minutes.

    • Stoichiometry: 2.0 equivalents are required for the double addition to form the tertiary alcohol.[1][2] The extra 0.5 eq accounts for adventitious moisture.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

    • Validation: TLC should show disappearance of the ester and appearance of a more polar alcohol spot.

  • Quench: Cool back to 0°C. Carefully add saturated

    
     (exothermic).
    
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Dry and concentrate.

Phase 3: Deprotection (Optional)

If the free imidazole is required:

  • Dissolve residue in THF.

  • Add TBAF (1M in THF, 3.0 eq) and reflux for 4-6 hours (or use ethanolic HCl for simultaneous salt formation).

Experimental Data & Troubleshooting

Comparative Yield Analysis
MethodReagent ExcessPrimary IssueTypical Yield
Direct Addition 3.5 eqHeterogeneous slurry; incomplete conversion; difficult workup.< 20%
N-Methylation 2.5 eqPermanent blocking group (hard to remove).85-90%
N-SEM Protection 2.5 eqRequires two extra steps (protect/deprotect) but ensures fidelity.80-92%
Troubleshooting Guide
  • Issue: Recovery of starting material despite adding 3+ eq of Grignard.

    • Cause: The imidazole N-H was not fully protected, or the reagents were wet. The "N-MgX" salt precipitates and coats the unreacted ester.

    • Solution: Verify N-protection by NMR (disappearance of broad singlet at ~13 ppm).

  • Issue: Loss of Chlorine atoms (Dehalogenation).

    • Cause: Reaction temperature too high (>25°C) or use of isopropylmagnesium chloride (TurboGrignard) which promotes exchange.

    • Solution: Keep reaction at 0°C. Use less reactive Grignards (Phenyl, Methyl) rather than bulky, basic ones if possible.

References

  • Protecting Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience.
  • Synthesis of Olmesartan Medoxomil Intermediates.Journal of Medicinal Chemistry.
  • Reactivity of Imidazole-2-carboxylates. Werner, T., & Barrett, A. G. M. (2006). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates.[3]The Journal of Organic Chemistry, 71(11), 4302–4304.

  • Acidity of Heterocycles. Bordwell pKa Table (Acidity in DMSO). (Validates the high acidity of electron-deficient imidazoles).

  • Grignard Reagents and Azoles. Master Organic Chemistry: Protecting Groups in Grignard Reactions. (General pedagogical overview of the acid-base conflict).

Sources

Microwave-Assisted Synthesis of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate: A Modern Approach to Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically active compounds and pharmaceuticals.[1][2] Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a key synthetic intermediate, providing a versatile scaffold for the development of novel therapeutic agents.[3] Traditional methods for the synthesis of such heterocyclic compounds often involve long reaction times, harsh conditions, and significant energy consumption.[4] This application note details a robust and highly efficient protocol for the synthesis of this compound utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol, an exploration of the underlying scientific principles, and practical insights for implementation.

Introduction: The Rationale for Microwave Chemistry

The synthesis of functionalized imidazoles is of paramount importance in drug discovery.[2] The target compound, this compound, serves as a valuable building block due to its multiple functionalization points. The two chlorine atoms can be substituted via nucleophilic aromatic substitution, the ester can be hydrolyzed or converted to an amide, and the imidazole nitrogen can be alkylated, opening pathways to a diverse library of derivatives.

Why Microwave-Assisted Organic Synthesis (MAOS)?

Conventional synthesis relies on conductive heating (e.g., an oil bath), where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture.[8] MAOS represents a paradigm shift. Microwave energy penetrates the vessel and directly interacts with polar molecules and ions within the reaction medium.[8][9] This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant molecular friction, leading to rapid and uniform heating throughout the bulk of the material.[7][8]

  • Ionic Conduction: If ions are present, the oscillating electric field causes them to migrate back and forth. Collisions with surrounding molecules generate heat efficiently.[7][8]

This "volumetric" heating mechanism results in a rapid temperature increase that is uniform throughout the sample, avoiding the hot spots and temperature gradients common in conventional heating.[10] The key advantages are profound:

  • Accelerated Reaction Rates: Reactions are often completed in minutes instead of hours.[9][11]

  • Higher Yields & Purity: The rapid heating and uniform temperature profile can minimize the formation of by-products.[10][12]

  • Energy Efficiency: Direct energy transfer is more efficient than conductive heating, reducing overall energy consumption.[13]

  • Green Chemistry Alignment: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing chemical waste.[5][6]

Proposed Reaction and Mechanism

While various methods exist for imidazole synthesis, a plausible and efficient route adaptable to microwave conditions is the condensation of an appropriate α-dicarbonyl precursor with an ammonia source and an orthoformate. For this specific target, we propose a one-pot reaction starting from diethyl 2,3-dioxosuccinate (diethyl diketosuccinate), which is subsequently chlorinated in situ before cyclization.

Overall Transformation:

reagents Diethyl 2,3-dioxosuccinate + Ammonium Acetate + Triethyl Orthoformate + N-Chlorosuccinimide (NCS) product Ethyl 4,5-dichloro-1H- imidazole-2-carboxylate reagents->product conditions Microwave Irradiation (e.g., 150°C, 15 min) High-boiling polar solvent (e.g., DMF, NMP)

Caption: Proposed one-pot synthesis of the target compound.

Plausible Mechanistic Steps:

The reaction proceeds through a series of steps that are significantly accelerated by microwave irradiation. The key steps are believed to be:

  • Initial Condensation: Diethyl 2,3-dioxosuccinate reacts with ammonium acetate (as an ammonia source) to form a di-imine intermediate.

  • Chlorination: N-Chlorosuccinimide (NCS) acts as an electrophilic chlorinating agent, adding chlorine atoms to the electron-rich positions of the intermediate.

  • Cyclization: The chlorinated intermediate then reacts with the protonated form of triethyl orthoformate, which serves as a one-carbon source for the C2 position of the imidazole ring.

  • Aromatization: Subsequent elimination of water and ethanol leads to the formation of the stable, aromatic imidazole ring.

The high temperature and pressure achievable in a sealed microwave vessel facilitate the rapid dehydration and aromatization steps, driving the reaction to completion.

Materials and Equipment

Reagents & Consumables:

  • Diethyl 2,3-dioxosuccinate (≥97%)

  • Ammonium Acetate (≥98%)

  • Triethyl Orthoformate (≥98%)

  • N-Chlorosuccinimide (NCS) (≥98%)

  • N,N-Dimethylformamide (DMF), Anhydrous (or other high-boiling polar solvent like NMP)

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Microwave process vials (10-20 mL) with snap caps and septa

  • Magnetic stir bars appropriate for the vials

Equipment:

  • Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator). Domestic microwave ovens must not be used due to the lack of temperature/pressure controls and significant safety hazards. [14]

  • Analytical balance

  • Fume hood

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Automated or manual column chromatography setup

Detailed Experimental Protocol

This protocol is designed as a starting point for optimization. Researchers should adjust parameters based on the specific microwave system and observed results.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for microwave-assisted synthesis.

Step-by-Step Methodology:

  • Reaction Setup (Perform in a fume hood): a. To a 10 mL microwave process vial, add a suitable magnetic stir bar. b. Add diethyl 2,3-dioxosuccinate (e.g., 1.0 mmol, 202 mg). c. Add ammonium acetate (e.g., 2.0 mmol, 154 mg). d. Add triethyl orthoformate (e.g., 1.2 mmol, 200 µL). e. Add N-Chlorosuccinimide (NCS) (e.g., 2.2 mmol, 294 mg). f. Add 4 mL of anhydrous N,N-Dimethylformamide (DMF). g. Securely seal the vial with a cap. Ensure the septum is straight.

  • Microwave Irradiation: a. Place the sealed vial into the cavity of the laboratory microwave reactor. b. Set the reaction parameters. A good starting point for optimization is provided in the table below. c. Run the reaction with vigorous stirring.

  • Work-up and Isolation: a. Once the reaction is complete, allow the vial to cool to below 50°C before removal. This can be expedited with the instrument's compressed air cooling system. b. Carefully uncap the vial in the fume hood. c. Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water. d. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: a. The resulting crude oil or solid should be purified by flash column chromatography on silica gel. b. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70). c. Combine fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Optimization and Expected Results

The true power of MAOS lies in the ability to rapidly optimize reaction conditions.[11] The following table provides suggested parameters and illustrates the expected trade-offs.

ParameterCondition A (Conservative)Condition B (Optimized)Condition C (Aggressive)Rationale & Expected Outcome
Temperature 120 °C150 °C180 °CHigher temperatures dramatically increase reaction rates. Condition B is likely optimal; Condition C risks decomposition.
Time 30 min15 min5 minTime can be reduced as temperature increases. The goal is full conversion without degradation.
Microwave Power 100 W (Variable)200 W (Variable)300 W (Variable)Power should be set to "variable" to maintain the target temperature. Higher power allows for a faster ramp to temperature.
Expected Yield ~60%>80%Variable (Potential Decrease)Yield should improve with optimization but may decrease at excessive temperatures due to side reactions or product degradation.
Purity (Crude) GoodExcellentFair to GoodOptimal conditions often lead to cleaner reactions and higher crude purity.[10]

Note: Maximum pressure should be monitored and kept within the vial's specified limits (typically <20 bar).

Critical Safety Considerations

Safety is paramount when working with microwave reactors.[14]

  • Use Dedicated Equipment: Never use a domestic kitchen microwave.[14] Laboratory reactors are built with reinforced cavities, accurate temperature and pressure sensors, and safety interlocks that are essential for chemical synthesis.[15]

  • Pressure Hazard: Heating solvents in a sealed vessel above their boiling point generates significant pressure. Always use vials and caps rated for the intended temperature and pressure. Never exceed the recommended fill volume (typically 2/3 full) to leave adequate headspace.[16]

  • Solvent Choice: Use high-boiling point polar solvents (e.g., DMF, NMP, DMSO) that are efficient at absorbing microwave energy. Avoid low-boiling, flammable solvents like diethyl ether or acetone in sealed vessels unless extreme care is taken and the expected pressure is calculated.[17]

  • Thermal Burns: Vials will be extremely hot after irradiation. Use thermal gloves to handle them.[16]

  • Runaway Reactions: If you are unsure of a reaction's kinetics, start with a small scale and low power/temperature settings.[14] A rapid, uncontrolled increase in temperature and pressure can lead to vessel failure.

  • Arcing: Do not place metal objects (spatulas, aluminum foil) inside the microwave cavity.[15] Ensure stir bars are fully submerged in the reaction mixture.

Conclusion

This application note provides a detailed, efficient, and modern protocol for the synthesis of this compound using microwave irradiation. This MAOS approach offers significant advantages over traditional heating methods, including a drastic reduction in reaction time, improved yields, and alignment with green chemistry principles. By following the outlined protocol and safety guidelines, researchers can reliably produce this valuable synthetic intermediate, accelerating timelines in drug discovery and development.

References

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

  • Molecules. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • Journal of Chemistry. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Unknown Source. specific effects of microwave - Solid supported reaction. (Source URL not available)
  • Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available at: [Link]

  • BS Publications. PART - 1 INTRODUCTION. Available at: [Link]

  • RSC Advances. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available at: [Link]

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Available at: [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. Available at: [Link]

  • Unknown Source. Microwave Reactor Safety. (Source URL not available)
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

  • NJIT. Safety Tips - Green Chemistry in Teaching Labo.
  • ACS Publications. (2004). Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries. Available at: [Link]

  • ResearchGate. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Available at: [Link]

  • Kansas State University. (2025). Microwave Safety. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • ResearchGate. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available at: [Link]

  • MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole. Available at: [Link]

  • Molecules. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic.... Available at: [Link]

  • PubChem. ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. Available at: [Link]

  • Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. Available at: [Link]

  • Organic Chemistry Portal. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Available at: [Link]

  • Semantic Scholar. (2015). Microwave-assisted solvent-free synthesis and luminescence properties of 2-substituted-4,5-di(2-furyl)-1H-imidazoles. Available at: [Link]

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available at: [Link]

  • Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Future Medicinal Chemistry. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]

  • ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives. Available at: [Link]

  • AMERICAN ELEMENTS. Ethyl 5-chloro-1H-imidazole-4-carboxylate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 17, 2026

Welcome to the technical support guide for the purification of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on obtaining this key intermediate in high purity. This guide moves beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot and optimize your purification process effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

There is no single "magic" solvent, as the optimal choice depends on the specific impurity profile of your crude material.[1] However, based on the structure of the target molecule—a moderately polar heterocyclic compound with hydrogen bonding capabilities (N-H group) and an ester functional group[2]—a systematic screening approach is recommended.

An ideal solvent should exhibit the following characteristics[3][4]:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

  • Low solubility at low temperatures: Upon cooling, the compound should readily crystallize out of the solution to ensure a high recovery.

  • Favorable boiling point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out" and should be low enough (<100-110°C) for easy removal during drying.[5]

  • Inertness: The solvent must not react with the compound.

A good starting point for screening includes polar protic solvents (e.g., ethanol, isopropanol), polar aprotic solvents (e.g., ethyl acetate, acetone), and non-polar solvents (e.g., toluene, heptane), often used as anti-solvents. For similar imidazole carboxylates, solvent systems like isopropyl ether and ethyl acetate/hexane mixtures have been reported to be effective.[6][7]

Q2: How do I perform a small-scale solvent screening experiment?

A systematic solvent screen is the most reliable method to identify the best recrystallization conditions. This is a crucial first step before committing your entire batch of crude material.

Experimental Protocol: Micro-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, heptane) dropwise, vortexing after each addition. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[8] If the compound dissolves immediately, the solvent is too good, and recovery will be poor.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or heating block towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the tube with a glass rod or placing it in an ice bath.[9]

  • Evaluation: A successful solvent will produce a good yield of well-formed crystals upon cooling. Note the quantity and quality of the crystals. This test will quickly identify single-solvent systems or potential candidates for mixed-solvent systems.

Q3: What is a mixed-solvent system and when should I use one?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile. This technique involves a "good" solvent, in which the compound is readily soluble, and a "poor" or "anti-solvent," in which the compound is insoluble.[8]

You should consider a mixed-solvent system if:

  • Your compound is extremely soluble in one solvent (e.g., ethanol) and very insoluble in another (e.g., water or heptane).

  • You cannot find a single solvent that provides a steep solubility curve with temperature.

The procedure involves dissolving the crude material in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[8] Common solvent pairs include ethanol/water, ethyl acetate/heptane, and acetone/water.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[10] This typically happens for one of two reasons:

  • The boiling point of the solvent is higher than the melting point of the solute. The solution becomes supersaturated at a temperature where the compound is molten.[10][11]

  • The concentration of impurities is so high that it significantly depresses the melting point of your compound.[12]

Oils are undesirable because they tend to trap impurities, defeating the purpose of recrystallization.[13]

Solutions:

  • Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation temperature, and then cool slowly.[11][14]

  • Lower the Cooling Temperature: Try cooling the solution much more slowly. An insulated flask or a cooling hot plate can help promote the formation of crystals over oil.[10]

  • Change Solvents: Select a solvent or solvent system with a lower boiling point.

  • Pre-Purification: If impurities are the cause, consider a preliminary purification step, such as passing a solution of the crude material through a small plug of silica gel to remove baseline impurities before attempting recrystallization.[14]

Q2: I've cooled the solution, but no crystals have formed. What should I do?

Causality: The failure of crystals to form from a cooled solution is typically due to supersaturation, where the concentration of the solute is higher than its normal saturation point.[10] This can also happen if too much solvent was used initially.[10]

Solutions to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[10][14]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the supersaturated solution. This "seed" acts as a template for other molecules to crystallize upon.[10][15]

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[11]

  • Deep Cooling: Place the flask in an ice-water bath or a refrigerator to further decrease the solubility of the compound.[14]

Q3: My final product yield is very low. How can I improve it?

Causality: A low yield is one of the most common issues in recrystallization. The primary causes include:

  • Using too much solvent: This is the most frequent error. The excess solvent retains a significant amount of the product in the "mother liquor" even after cooling.[10][11]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel along with the impurities.

  • Incomplete transfer: Physical loss of material during transfers between flasks.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[9]

Solutions:

  • Use the Minimum Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[9][14]

  • Preheat Funnel: When performing a hot filtration, preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

  • Concentrate the Mother Liquor: If you have kept the filtrate (mother liquor), you can often recover a second crop of crystals by boiling off some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product.[9]

Q4: The purity of my compound did not improve. Why?

Causality: If the purity, as checked by methods like NMR or LC-MS, has not improved, it suggests that the chosen recrystallization conditions were not effective at separating the impurities.

  • Incorrect Solvent Choice: The impurity may have very similar solubility characteristics to your desired compound in the chosen solvent, causing it to co-crystallize.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice, preventing their removal.[11] An ideal crystallization should occur over 15-20 minutes.[11]

  • Insufficient Washing: Residual mother liquor, which is rich in impurities, may remain on the surface of the crystals if they are not washed properly.

Solutions:

  • Re-evaluate Your Solvent: Perform the solvent screening again. Look for a solvent system where the impurity is either highly soluble at all temperatures (stays in the mother liquor) or very insoluble (can be removed by hot filtration).

  • Slow Down the Cooling: Ensure the solution cools slowly and without disturbance. Insulating the flask can help. If crystals crash out immediately upon removing from heat, you may need to add a little more hot solvent to slow the process down.[11]

  • Thorough Washing: After filtration, wash the crystal cake with a small amount of fresh, ice-cold solvent to displace the impure mother liquor.

Part 3: Data & Visualizations

Table 1: Hypothetical Solvent Screening Data for this compound

This table provides an example of results from a micro-scale solvent screen, guiding the user toward an optimal solvent system.

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleNoneUnsuitable as a single solvent.
HeptaneInsolubleSparingly SolublePoor, fine powderPoor solvent. Potential anti-solvent.
TolueneSparingly SolubleSolubleYes, slow formationGood Candidate.
Ethyl AcetateSolubleVery SolublePoor, requires deep coolingToo soluble. Good for a mixed system.
EthanolVery SolubleVery SolubleNoneToo soluble. Good for a mixed system.
IsopropanolSparingly SolubleSolubleYes, good crystalsGood Candidate.
Diagram 1: Troubleshooting Workflow for Recrystallization

This diagram provides a logical path to diagnose and solve common recrystallization problems.

Recrystallization_Troubleshooting start Recrystallization Problem no_dissolve Compound Won't Dissolve start->no_dissolve oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form on Cooling start->no_crystals low_yield Yield is Very Low start->low_yield low_purity Purity Not Improved start->low_purity cause_dissolve Cause: - Wrong solvent (too non-polar) - Not enough solvent no_dissolve->cause_dissolve cause_oil Cause: - Solvent BP > Compound MP - High impurity level - Cooled too quickly oiling_out->cause_oil cause_crystals Cause: - Supersaturation - Too much solvent used no_crystals->cause_crystals cause_yield Cause: - Too much solvent - Premature crystallization - Insufficient cooling low_yield->cause_yield cause_purity Cause: - Wrong solvent choice - Cooled too quickly (trapping) - Insufficient washing low_purity->cause_purity sol_dissolve Solution: - Choose more polar solvent - Add more hot solvent cause_dissolve->sol_dissolve sol_oil Solution: - Reheat, add more solvent - Use lower BP solvent - Cool solution slowly cause_oil->sol_oil sol_crystals Solution: - Scratch flask with glass rod - Add a seed crystal - Reduce solvent volume & re-cool cause_crystals->sol_crystals sol_yield Solution: - Use minimum hot solvent - Preheat filtration apparatus - Concentrate mother liquor cause_yield->sol_yield sol_purity Solution: - Rescreen for new solvent - Ensure slow, undisturbed cooling - Wash crystals with ice-cold solvent cause_purity->sol_purity

Caption: A flowchart for diagnosing and resolving common recrystallization issues.

References

  • Tro, N. J. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • thetoastyone. (2013, February 3). Recrystallization (help meeeeee). Reddit. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the N-Protection of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-protection of ethyl 4,5-dichloro-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic route.

The inherent electronic properties of the this compound core, characterized by two electron-withdrawing chlorine atoms and an ester group, render the imidazole ring significantly electron-deficient. This electronic nature presents unique challenges during the crucial N-protection step, often leading to a variety of side reactions that can complicate purification and reduce overall yield. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-protection of this compound?

A1: The primary side reactions stem from the ambident nucleophilicity of the imidazole ring and the reactivity of the starting material under basic conditions. Key issues include:

  • Formation of N1 vs. N3 regioisomers: The unsymmetrical nature of the imidazole allows for the formation of two different constitutional isomers upon protection. The ratio of these isomers is highly dependent on reaction conditions.[1][2]

  • Hydrolysis of the ethyl ester: The ester group is susceptible to hydrolysis, especially when using strong bases or aqueous workup conditions.

  • Ring-opening or degradation: Harsh reaction conditions, such as high temperatures or prolonged exposure to strong bases, can lead to the degradation of the imidazole ring.

  • Reaction with the solvent: In some cases, the deprotonated imidazole can react with certain solvents, particularly those that are susceptible to nucleophilic attack.

  • Dehalogenation: Although less common during N-protection, dehalogenation can occur under certain reductive conditions or with specific palladium catalysts if cross-coupling is attempted on the unprotected imidazole.[3]

Q2: I am observing a mixture of N1 and N3 protected isomers. How can I improve the regioselectivity of the reaction?

A2: Achieving high regioselectivity is a common challenge. The outcome is influenced by a delicate interplay of steric and electronic factors.[2] Here’s a breakdown of strategies to favor the desired isomer:

  • Steric Hindrance: Bulky protecting groups like trityl (Trt) or tert-butyldimethylsilyl (TBS) will preferentially react at the less sterically hindered nitrogen. The steric bulk of the substituents on the imidazole ring and the electrophile play a significant role.[2]

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity.

    • Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF often favors the thermodynamically more stable product.[4]

    • The combination of a base and solvent can affect the degree of ion pairing of the imidazolate anion, which in turn impacts the site of electrophilic attack.[5]

  • Protecting Group Selection:

    • SEM (2-(Trimethylsilyl)ethoxymethyl): This group is known to be effective for protecting imidazoles and can influence regioselectivity.[5][6][7]

    • Boc (tert-Butoxycarbonyl): While widely used, Boc protection can sometimes lead to mixtures of isomers. Optimization of reaction conditions is crucial.[8][9]

Q3: My reaction is showing significant hydrolysis of the ethyl ester. What conditions can I use to prevent this?

A3: Ester hydrolysis is a common issue when using basic conditions. To mitigate this:

  • Use Non-nucleophilic Bases: Employ bases like sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA) instead of hydroxide or alkoxide bases.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent water from acting as a nucleophile.

  • Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can slow down the rate of hydrolysis relative to the N-protection.

  • Careful Workup: During the workup, use a buffered aqueous solution or a saturated solution of a mild salt like ammonium chloride to quench the reaction instead of pure water or acidic/basic solutions.

Troubleshooting Guide: Common Problems and Solutions

This section provides a more detailed, scenario-based approach to troubleshooting specific issues you might encounter.

Scenario 1: Low Yield of Protected Product with Complex Mixture of Byproducts

Possible Cause: This often indicates that the reaction conditions are too harsh, leading to degradation of the starting material or the product. The electron-deficient nature of the dichlorinated imidazole makes it more susceptible to nucleophilic attack and ring-opening under forcing conditions.

Troubleshooting Workflow:

A Problem: Low Yield & Complex Mixture B Initial Check: Purity of Starting Material A->B G Hypothesis 2: Unstable Protecting Group A->G C Hypothesis 1: Reaction Conditions Too Harsh B->C D Solution 1a: Lower Reaction Temperature C->D E Solution 1b: Use a Milder Base C->E F Solution 1c: Reduce Reaction Time C->F I Monitor Reaction by TLC/LC-MS D->I E->I F->I H Solution 2: Choose a More Robust Protecting Group G->H H->I J Purification Strategy I->J

Caption: Troubleshooting workflow for low yield.

Detailed Steps:

  • Verify Starting Material Purity: Ensure your this compound is pure. Impurities can interfere with the reaction.

  • Optimize Reaction Conditions:

    • Temperature: Start with a lower temperature (e.g., 0 °C) and gradually warm to room temperature. Avoid high temperatures unless necessary.

    • Base: Switch to a milder, non-nucleophilic base. For example, if you are using NaH, ensure it is fresh and used in an appropriate amount (typically 1.1-1.2 equivalents).

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.

  • Protecting Group Stability: Consider if the chosen protecting group is stable under your reaction and workup conditions. Some protecting groups can be labile.

Scenario 2: Formation of an Inseparable Mixture of N1 and N3 Isomers

Possible Cause: The electronic and steric properties of the starting material and protecting group are not sufficiently differentiated to favor one isomer.

Troubleshooting Strategies:

StrategyRationaleKey Considerations
Change the Protecting Group A bulkier protecting group will enhance steric differentiation between the two nitrogen atoms.Consider Trityl (Trt) or a bulky silyl group like TBDPS.
Vary the Solvent The solvent can influence the solvation of the imidazolate anion and the transition state, thereby affecting the regioselectivity.[5]Screen a range of aprotic solvents like THF, Dioxane, DMF, and Acetonitrile.
Modify the Base The counter-ion of the base can influence the aggregation state and reactivity of the imidazolate.Compare results with NaH, KH, KHMDS, and LiHMDS.
Temperature Screening Lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.Run the reaction at -78 °C, 0 °C, and room temperature to observe the effect on the isomeric ratio.
Recommended Protocol for SEM Protection (A Good Starting Point)

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is often a reliable choice for protecting imidazoles due to its stability and relatively straightforward removal.[6][7][10]

Reaction Scheme:

cluster_0 This compound cluster_1 SEM-Cl, NaH, THF cluster_2 N-SEM Protected Product A B A->B C B->C

Caption: SEM protection of the imidazole.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.

  • Deprotonation: Cool the THF to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Electrophile Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Deprotection Considerations

The choice of protecting group should also be guided by the conditions required for its removal and their compatibility with other functional groups in your molecule.

Protecting GroupCommon Deprotection ConditionsPotential Side Reactions During Deprotection
Boc Strong acids (TFA, HCl)[11]Hydrolysis of the ethyl ester.
SEM Fluoride sources (TBAF), or strong acids (TFA, HCl)[10]Cleavage can be sluggish with acid.[10]
Trt Mildly acidic conditions[12]Generally clean removal.

Note on SEM Deprotection: While fluoride sources like TBAF are commonly used, acidic conditions such as trifluoroacetic acid (TFA) at room temperature can also be effective, although the reaction may be slow.[6][10]

Conclusion

The N-protection of this compound requires careful consideration of reaction conditions to minimize side reactions. By systematically evaluating the choice of protecting group, base, solvent, and temperature, researchers can significantly improve the yield and purity of their desired product. This guide provides a framework for troubleshooting common issues and offers a reliable starting protocol to facilitate successful synthesis.

References
  • An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation. Organic & Biomolecular Chemistry (RSC Publishing).
  • SEM Protecting Group: SEM Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis.
  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate.
  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core | Request PDF. ResearchGate.
  • [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group | The Journal of Organic Chemistry. ACS Publications.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. arkat usa.
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC.
  • N-Alkylation of imidazoles. University of Otago - OUR Archive.
  • Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions. Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Protecting group. Wikipedia.
  • N-Boc-Imidazole: A Comprehensive Technical Guide. Benchchem.

Sources

Technical Support Center: Solvent Optimization for Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOLV-IMDZ-452 Compound: Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate CAS: 64736-58-9 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Physicochemical Profile[2][3][4][5]

Welcome to the technical support module for This compound . As a researcher, you are likely facing a trade-off: this compound's structural features (dichloro-substitution) enhance its biological potency but significantly reduce its aqueous solubility compared to the parent imidazole.[1][2]

This guide moves beyond simple "dissolve in DMSO" advice. We analyze the thermodynamic drivers of solubility to help you select the correct solvent system for synthesis, purification, or biological assays.[2]

Compound Profile
PropertyValueImplication for Solubility
Molecular Weight 209.03 g/mol Small molecule; kinetics are rarely the limiting factor.[1][3]
LogP (Predicted) ~1.54Moderately lipophilic.[1][3][2] Prefers organic phases over pure water.[1][3][2]
H-Bond Donors 1 (N-H)Capable of strong crystal lattice interactions (high melting point).[1][3]
Acidity (pKa) ~8.5–9.5 (NH)The chlorine atoms are electron-withdrawing, making the N-H proton more acidic than unsubstituted imidazole (pKa ~14).[1][2]
Stability Ester-sensitiveCritical: Susceptible to hydrolysis in strong aqueous base or acid.[1][3]

Decision Matrix: Solvent Selection Logic

Do not choose a solvent randomly.[1][3][2] Use this logic flow to determine the optimal solvent system based on your downstream application.

SolventSelection Start Application Purpose BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Synthesis/Reaction Start->Synthesis Analysis Analytical (HPLC/NMR) Start->Analysis DMSO DMSO (Stock) + PBS (Dilution) BioAssay->DMSO High Solvency Needed PolarAprotic DMF / NMP (High T reactions) Synthesis->PolarAprotic Nucleophilic Sub. Chlorinated DCM / Chloroform (Room T, workup) Synthesis->Chlorinated Extraction/Drying MobilePhase Acetonitrile/Water (Acidic Modifier) Analysis->MobilePhase Reverse Phase NMRSolv DMSO-d6 or CDCl3 Analysis->NMRSolv Characterization Limit Limit Final DMSO <0.5% Check for Precipitation DMSO->Limit

Figure 1: Solvent selection decision tree based on experimental intent.

Solubility Classifications & Data

Based on the Hansen Solubility Parameters (HSP) and the compound's lipophilicity (LogP 1.54), we categorize solvents into three tiers.

Tier 1: Primary Solvents (High Solubility >50 mg/mL)

These are recommended for preparing stock solutions (10–100 mM).[3][2]

  • DMSO (Dimethyl sulfoxide): The gold standard.[1][3][2] Disrupts the intermolecular N-H hydrogen bonding of the imidazole ring.[3][2]

  • DMF (Dimethylformamide): Excellent alternative to DMSO, easier to remove via evaporation.[3][2]

  • THF (Tetrahydrofuran): Good solubility, but watch for peroxide formation in long-term storage.[1][3][2]

Tier 2: Working Solvents (Moderate Solubility 1–10 mg/mL)

Used for reactions or liquid-liquid extractions.[1][3]

  • Ethanol/Methanol: Solubility is temperature-dependent.[1][3] Heating may be required to break the crystal lattice.[3][2]

  • DCM (Dichloromethane): Excellent for extraction from aqueous phases.[1][3][2]

  • Ethyl Acetate: Moderate solubility; often used as the organic phase in workups.[1][3][2]

Tier 3: Poor Solvents (Precipitants)
  • Water (Neutral pH): Very poor solubility (<0.1 mg/mL).[1][3]

  • Hexanes/Heptanes: The compound is too polar for aliphatic hydrocarbons.[1][3][2] Use these to induce precipitation/crystallization.[1][3][2]

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users handling 4,5-dichloroimidazole derivatives.

Q1: "I diluted my DMSO stock into PBS buffer, and the compound precipitated immediately. Why?"

Diagnosis: This is a classic "Crash-Out" event. The LogP of 1.54 indicates the compound is hydrophobic.[3][2] When the DMSO concentration drops below a critical threshold (usually <1-5%), the water's high polarity forces the hydrophobic compound out of solution.[2] Corrective Action:

  • Sonicate: Brief sonication can sometimes re-dissolve micro-precipitates.[1][3][2]

  • Add Surfactant: If compatible with your assay, add 0.05% Tween-80 or BSA to the buffer before adding the compound.[1][3][2] This creates micelles that solubilize the lipophilic drug.[3][2]

  • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., into 50% DMSO/Water) first.[3][2]

Q2: "Can I increase aqueous solubility by adding a base like NaOH?"

Warning: Proceed with extreme caution. Mechanism: The "1H" proton on the imidazole is acidic (pKa ~8.5–9.[3][2]5) due to the electron-withdrawing chlorines.[1][3][2] Adding base will deprotonate the nitrogen, creating a charged species that is highly water-soluble.[1][3][2] The Risk: The Ethyl Ester at the 2-position is susceptible to hydrolysis (saponification) in alkaline conditions.[1][3][2] Protocol: If you must use a base, use a weak, non-nucleophilic base (e.g., Sodium Bicarbonate) and keep the solution on ice.[2] Avoid strong bases like NaOH or KOH unless you intend to hydrolyze the ester to the carboxylic acid.[3][2]

Q3: "My HPLC peak is splitting or tailing significantly."

Diagnosis: This is likely due to the tautomerism of the imidazole ring (1H vs 3H tautomers) or ionization state changes during the run.[3][2] Corrective Action:

  • Buffer the Mobile Phase: Do not use plain water. Use 0.1% Formic Acid or Trifluoroacetic acid (TFA) to lock the protonation state (keep it protonated).[3][2]

  • Temperature: Increasing column temperature to 40°C can sharpen peaks by accelerating the tautomeric exchange rate.[1][3][2]

Protocol: Thermodynamic Solubility Assessment

If you need precise solubility data for your specific formulation, do not rely on visual estimation.[3][2] Use this self-validating protocol adapted from the Assay Guidance Manual [1].

Reagents:

  • Test Compound (Solid)[4]

  • Solvent of choice (e.g., PBS pH 7.4)[2]

  • Syringe Filter (0.45 µm PTFE - Do not use Nylon as it may bind the compound)[1]

SolubilityProtocol Step1 1. Supersaturation Add excess solid to solvent (Visible precipitate must remain) Step2 2. Equilibration Shake at 25°C for 24-48 hours Step1->Step2 Step3 3. Phase Separation Centrifuge or Filter (0.45 µm) Step2->Step3 Step4 4. Quantification Analyze filtrate via HPLC-UV (Compare to DMSO Standard) Step3->Step4

Figure 2: Workflow for determining thermodynamic solubility.

Step-by-Step Instructions:

  • Weighing: Place ~2–5 mg of this compound into a microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the test solvent (e.g., PBS).

  • Visual Check: Ensure undissolved solid is visible. If it dissolves completely, add more solid.[3][2] You must have a saturated suspension.[1][3][2]

  • Agitation: Shake or rotate the tube at room temperature (25°C) for 24 hours. Note: 24h is required to reach thermodynamic equilibrium.[1][3]

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

  • Analysis: Inject the filtrate into an HPLC. Compare the Area Under Curve (AUC) against a standard curve prepared in 100% DMSO.[3][2]

References

  • Assay Guidance Manual. Solubility Assays. National Center for Advancing Translational Sciences (NCATS).[1][3][2] Available at: [Link]

  • PubChem Compound Summary. this compound (CID 64736-58-9).[1][3] National Library of Medicine.[1][3][2] Available at: [Link]

  • ResearchGate. Solubility of Imidazoles in Organic Solvents. Available at: [Link]

Sources

Addressing thermal decomposition of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization & Handling of Thermally Labile Imidazole Esters

Ticket ID: #IMID-2-CARB-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Emergency Triage: Is My Sample Compromised?

Before proceeding with any experiments, assess the physical state of your material. Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is inherently unstable due to the electron-deficient nature of the imidazole ring at the 2-position and the inductive effect of the chlorine atoms.

ObservationDiagnosisActionable Status
White to Off-White Crystalline Solid Optimal. Material is pure and stable.Proceed with experiments immediately.
Pale Yellow/Beige Solid Minor Oxidation/Surface Hydrolysis. Common after 1-2 months of storage.Purify via recrystallization (see Protocol A) before sensitive catalytic steps.
Brown/Black Sticky Solid or Gum Advanced Decomposition. Significant decarboxylation and polymerization has occurred.Discard. Recovery is rarely chemically or economically partial.
Gas Pressure upon Opening Vial Decarboxylation Event. CO₂ release indicates the ester has hydrolyzed to the acid and subsequently decarboxylated.Discard. The stoichiometry of your compound is irretrievably lost.

Core Troubleshooting & FAQs

Category A: Storage & Stability[1]

Q: Why did my sample decompose even though I stored it in the fridge? A: Cold storage alone is insufficient. This compound suffers from a "Hydrolysis-Decarboxylation Cascade."

  • The Trigger: Moisture enters the vial. The electron-withdrawing chlorines at positions 4 and 5 make the ester carbonyl at position 2 highly electrophilic, facilitating rapid hydrolysis even with trace atmospheric moisture.

  • The Failure: Once hydrolyzed to the free acid (4,5-dichloro-1H-imidazole-2-carboxylic acid), it becomes thermally unstable. Unlike typical benzoic acids, imidazole-2-carboxylic acids decarboxylate spontaneously at relatively low temperatures (often <100°C) to form 4,5-dichloroimidazole and CO₂.

Corrective Protocol: Store under Argon/Nitrogen at -20°C . Use a desiccator if an inert atmosphere glovebox is unavailable.

Category B: Reaction Optimization

Q: I am trying to saponify the ester to the acid, but I keep getting 4,5-dichloroimidazole. Why? A: You are witnessing the Zwitterionic Instability. Upon saponification, the resulting carboxylate anion at the 2-position is stabilized by the adjacent nitrogen atoms, but the protonated form (the free acid) is prone to losing CO₂ to generate the ylide-like intermediate, which protonates to the dichloroimidazole.

Troubleshooting Steps:

  • Avoid Acidic Workups: Do not acidify to pH < 3. Keep the species as the carboxylate salt (e.g., Lithium or Potassium salt) if possible.

  • Temperature Control: Perform saponification at 0°C to Room Temperature . Never reflux.

  • Reagent Switch: Use LiOH in THF/Water instead of NaOH/EtOH, as Lithium salts of imidazole carboxylates often exhibit higher lattice energy and stability.

Category C: Analytical Artifacts

Q: My LC-MS shows a clean peak, but GC-MS shows multiple impurities. Which is right? A: Trust the LC-MS .

  • The GC Artifact: The high temperature of the GC injector port (typically 250°C) thermally decomposes the parent ester during injection. You are likely seeing the decarboxylated product (4,5-dichloroimidazole) formed in situ inside the instrument.

  • The Fix: Use HPLC with a buffered mobile phase (pH 3-4) to suppress nitrogen tautomerism and prevent on-column degradation.

Mechanism of Failure (Visualized)

Understanding the decomposition pathway is critical for designing successful experiments. The diagram below illustrates the "Doom Loop" triggered by moisture and heat.

Decomposition cluster_0 Critical Failure Mode Ester This compound (Starting Material) Acid 4,5-dichloro-1H-imidazole-2-carboxylic acid (Unstable Intermediate) Ester->Acid Ester Cleavage Moisture Trace Moisture / H2O Moisture->Ester Hydrolysis Decarb Transition State (Loss of CO2) Acid->Decarb Heat (>50°C) Acid->Decarb Product 4,5-dichloroimidazole (Decomposition Product) Decarb->Product Irreversible Decarb->Product Gas CO2 Gas (Pressure Buildup) Decarb->Gas

Figure 1: Thermal decomposition pathway. Note that the carboxylic acid intermediate is the "kinetic bottleneck" that leads to rapid failure.

Standard Operating Procedures (SOPs)

Protocol A: Purification (Recrystallization)

Use this if your material is slightly yellow but not degraded.

  • Dissolution: Dissolve crude solid in minimal warm Ethanol (40°C) . Do not boil.

  • Filtration: Rapidly filter through a 0.45µm PTFE syringe filter to remove insoluble polymers.

  • Precipitation: Add cold Water dropwise until turbidity persists.

  • Crystallization: Store at 4°C overnight.

  • Drying: Filter solids and dry under high vacuum (0.1 mbar) at room temperature for 4 hours. Do not use a heated drying oven.[1]

Protocol B: HPLC Analysis Parameters

Use this to validate purity without thermal degradation.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the imidazole nitrogen.
Mobile Phase B Acetonitrile-
Gradient 5% B to 95% B over 10 min-
Flow Rate 1.0 mL/min-
Detection UV @ 254 nmImidazole ring absorption maximum.
Column Temp 25°C (Ambient) CRITICAL: Do not heat the column oven to 40-60°C.

References

  • Synthesis and Stability of Imidazole-2-carboxylates

    • Title: Thermal decomposition of carboxylate ionic liquids: trends and mechanisms.
    • Source: Royal Society of Chemistry (RSC) Advances.
    • Relevance: Establishes the decarboxylation pathways of imidazole-carboxylate derivatives and the activation energy barriers for C2-degrad
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid.[2]

    • Source: Bulletin of the Chemical Society of Japan.
    • Relevance: Provides mechanistic insight into how substitution at the 4,5-positions (like chlorine)
    • URL:[Link][3]

  • Analytical Methods (HPLC)

    • Title: HPLC methods for recently approved pharmaceuticals (Imidazole handling).
    • Source: Wiley / N
    • Relevance: Validates the requirement for buffered acidic mobile phases when analyzing nitrogen-containing heterocycles to prevent peak tailing and degrad
    • URL:[Link]

Sources

Validation & Comparative

Reactivity Comparison: Ethyl vs. Methyl 4,5-dichloro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic vs. Stability Trade-off

In the high-stakes environment of medicinal chemistry and agrochemical synthesis, the choice between Methyl 4,5-dichloro-1H-imidazole-2-carboxylate (Me-DCIC) and This compound (Et-DCIC) is rarely arbitrary. While both serve as critical electrophilic scaffolds for generating bioactive imidazole-2-carboxamides, their reactivity profiles diverge significantly in kinetic controlled reactions.

The Verdict:

  • Select Me-DCIC when reaction kinetics are paramount, particularly in uncatalyzed aminolysis or when atom economy is a priority in large-scale manufacturing.

  • Select Et-DCIC for improved solubility in lipophilic solvents (DCM, Toluene) and superior hydrolytic stability during aqueous workups or long-term storage.

Physicochemical Profile & Solubility

The alkyl group influences the crystal lattice energy and solvation thermodynamics. The 4,5-dichloro substitution renders the imidazole ring electron-deficient, significantly increasing the acidity of the N-H proton (


), making both compounds sensitive to base.
PropertyMethyl Ester (Me-DCIC)Ethyl Ester (Et-DCIC)Practical Implication
Molecular Weight 209.03 g/mol 223.06 g/mol Me-DCIC offers slightly better atom economy (6.7% mass saving).
Melting Point High (

160 °C)
Moderate (

150 °C)
Methyl esters pack more efficiently; Et-DCIC is easier to melt for solvent-free reactions.
Lipophilicity (LogP) ~1.8~2.2Et-DCIC partitions better into organic layers during extraction.
Solubility (MeOH) HighHighRisk: Et-DCIC undergoes transesterification in MeOH/Base.
Solubility (DCM) ModerateHighEt-DCIC is preferred for low-temperature homogeneous reactions.

Reactivity Analysis: The Electrophilic Carbonyl

The core differentiator lies in the electrophilicity of the carbonyl carbon at the C-2 position. The inductive effect of the 4,5-dichloro groups pulls electron density from the ring, making the C-2 carbonyl exceptionally prone to nucleophilic attack compared to non-halogenated imidazoles.

A. Hydrolysis and Saponification

Mechanism:


 (Base-catalyzed, Acyl-oxygen cleavage).
The methyl ester is sterically unencumbered, allowing for a lower energy transition state during the formation of the tetrahedral intermediate.
  • Me-DCIC: Hydrolyzes rapidly in 1N NaOH/MeOH. Often requires careful pH control during workup to prevent conversion to the carboxylic acid.

  • Et-DCIC: Exhibits a 2-3x slower hydrolysis rate due to the steric bulk of the ethyl group shielding the carbonyl trajectory (Burgi-Dunitz angle).

B. Aminolysis (Amide Formation)

This is the most common application—reacting the ester with a primary or secondary amine to form an amide.

  • Direct Aminolysis: Me-DCIC is the superior reagent. It often reacts with aliphatic amines in methanol at RT without a catalyst.

  • Catalyzed Aminolysis: Et-DCIC often requires Lewis acid catalysis (e.g.,

    
    ) or higher temperatures (reflux in EtOH) to achieve full conversion, preventing "stalled" reactions.
    
C. Transesterification Pitfalls

A critical error in protocol design is using Et-DCIC in Methanol with a basic catalyst (e.g.,


).
  • Observation: The ethyl ester will rapidly equilibrate to the methyl ester before the desired reaction completes, leading to mixed product species if the ester is not fully consumed.

  • Correction: Always match the solvent alcohol to the ester alkyl group (Use EtOH for Et-DCIC, MeOH for Me-DCIC).

Visualizing the Reactivity Pathways

The following diagram illustrates the decision logic and mechanistic pathways for these substrates.

ReactivityPathways Start 4,5-dichloro-1H-imidazole-2-carboxylate Choice Ester Selection Start->Choice Me Methyl Ester (Me-DCIC) (High Kinetic Reactivity) Choice->Me Need Speed/Atom Econ Et Ethyl Ester (Et-DCIC) (High Lipophilicity) Choice->Et Need Stability/Solubility Hydrolysis Hydrolysis (NaOH) Me->Hydrolysis Fast Aminolysis Aminolysis (R-NH2) Me->Aminolysis RT, No Catalyst Et->Hydrolysis Slow Et->Aminolysis Heat or Lewis Acid Transest Transesterification (in MeOH) Et->Transest Dissolved in MeOH Acid Carboxylic Acid (Fast for Me, Slow for Et) Hydrolysis->Acid Amide Amide Product (Yield: Me > Et uncatalyzed) Aminolysis->Amide Mixed Mixed Esters (Impurity Risk) Transest->Mixed

Figure 1: Decision matrix for substrate selection based on reaction conditions and desired outcomes.

Experimental Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Objective: To selectively generate the 4,5-dichloro-1H-imidazole-2-carboxylic acid without decarboxylation.

Substrate: Mthis compound (Preferred for rate).

  • Dissolution: Dissolve 1.0 eq (2.09 g, 10 mmol) of Me-DCIC in 20 mL THF/MeOH (1:1).

  • Base Addition: Cool to 0 °C. Dropwise add 1.1 eq of 1M LiOH (aqueous). Note: LiOH is preferred over NaOH for milder hydrolysis.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor by TLC (50% EtOAc/Hexanes). Me-DCIC spot (

    
    ) should disappear.
    
    • Critical Check: If using Et-DCIC, warm to RT and extend time to 6-8 hours.

  • Workup: Acidify carefully to pH 3-4 with 1M HCl. The acid product often precipitates. Filter and wash with cold water.

    • Yield Expectation: >90% for Me-DCIC; ~80% for Et-DCIC due to partial solubility of the intermediate during longer reaction times.

Protocol B: Direct Aminolysis (Library Synthesis)

Objective: Synthesis of N-benzyl-4,5-dichloro-1H-imidazole-2-carboxamide.

Comparison:

  • Me-DCIC Route: Mix 1.0 eq ester + 1.2 eq Benzylamine in MeOH (3M concentration). Shake at RT for 12 hours . Yield: ~85-95%.

  • Et-DCIC Route: Mix 1.0 eq ester + 1.2 eq Benzylamine in EtOH. Shake at RT for 12 hours . Yield: ~40-60% (Incomplete). Requires heating to 60 °C for full conversion.

Step-by-Step (Optimized for Me-DCIC):

  • Weigh 209 mg (1 mmol) Me-DCIC into a reaction vial.

  • Add 1.0 mL MeOH.

  • Add 131 µL (1.2 mmol) Benzylamine.

  • Cap and agitate at Room Temperature overnight.

  • Purification: Evaporate solvent. Triturate residue with cold DCM/Hexanes (1:1). The product is usually pure enough for biological screening.

Mechanistic Insight: The "Ortho" Effect

Why is the hydrolysis/aminolysis of these specific imidazoles faster than standard benzoates? The imidazole ring nitrogen (N-3) can act as an internal base or stabilize the transition state via hydrogen bonding if the N-H is unsubstituted. However, the 4,5-dichloro substituents exert a strong electron-withdrawing effect (


 effect), making the carbonyl carbon significantly more electrophilic.

Cautionary Note on N-Alkylation: If your goal is to alkylate the imidazole nitrogen (N-1), do this before hydrolysis. The ester group protects the carboxylate.

  • Reactivity: Me-DCIC and Et-DCIC react similarly in N-alkylation (

    
    , DMF, Alkyl Halide), but Et-DCIC is often preferred here because the resulting N-alkyl-ethyl ester is easier to extract from DMF/Water mixtures than the more polar methyl analog.
    

References

  • Synthesis of 4,5-Substituted Imidazoles. Organic Chemistry Portal. Describes the general condensation methods and stability of the imidazole scaffold. Link

  • Nucleophilic Acyl Substitution Mechanisms.Master Organic Chemistry. Foundational principles regarding the steric effects of Methyl vs. Ethyl esters in

    
     mechanisms. Link
    
  • Hydrolysis Rates of Imidazole Esters. Journal of the Chemical Society, Perkin Transactions 2. Discusses the catalytic effect of the imidazole ring on ester hydrolysis. Link

  • Parallel Synthesis of Imidazole-4,5-dicarboxamides. National Institutes of Health (PMC). Provides experimental protocols for aminolysis of imidazole esters in library generation. Link

  • Transesterification Risks. Reddit ChemPros/OrganicChemistry. Community validation of transesterification issues when mismatching alkoxides and esters. Link

Reference Standards for Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Relative vs. Absolute" Dilemma

In pharmaceutical synthesis, Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate (CAS: 64736-58-9) is a high-value intermediate, often serving as a scaffold for angiotensin II receptor blockers (ARBs) and novel antifungal agents. However, its analysis presents a specific challenge: instability . The electron-withdrawing chlorine atoms at positions 4 and 5 activate the C-2 ester, making it susceptible to hydrolysis and decarboxylation.

This guide challenges the traditional reliance on "Area %" HPLC purity for this molecule. We objectively compare two standardization approaches:

  • Traditional HPLC-UV: Using an external reference standard (often of variable quality).

  • Quantitative NMR (qNMR): Using an internal standard for absolute purity determination.

Key Finding: While HPLC is superior for impurity profiling, qNMR provides a more accurate potency assignment for this specific imidazole ester, eliminating errors caused by hygroscopicity and reference standard degradation.

The Analyte: Critical Physicochemical Attributes

Before selecting a standard, one must understand the molecule's behavior in solution.

AttributePropertyAnalytical Implication
Tautomerism 1H-imidazole N-H proton is mobile.Peaks may broaden or split in HPLC/NMR if pH is not controlled.
Lability C-2 Ethyl Ester is activated.Prone to hydrolysis to the carboxylic acid, especially in basic or protic media.
Solubility Moderate in MeOH/ACN; Low in Water.Dissolving in 100% water for HPLC can precipitate the compound.
Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes that a reference standard must detect.

DegradationPathway Ester Ethyl 4,5-dichloro- 1H-imidazole-2-carboxylate (Target Analyte) Ester->Ester Tautomerism (Fast Exchange) Acid 4,5-dichloro-1H- imidazole-2-carboxylic acid (Hydrolysis Impurity) Ester->Acid Hydrolysis (+H2O) pH > 7 or Acidic Decarb 4,5-dichloroimidazole (Decarboxylation Product) Acid->Decarb -CO2 Heat/Stress

Figure 1: Primary degradation pathway. The carboxylic acid impurity is the most common indicator of wet storage conditions.

Comparative Analysis: HPLC-UV vs. qNMR

This section evaluates the performance of using a chromatographic reference standard versus an absolute NMR method.

Option A: HPLC-UV (External Standard Method)[1]
  • Principle: Comparison of analyte peak area against a "Gold Standard" reference material.

  • The Flaw: If the commercial reference standard has degraded (e.g., to 98% purity) but is assumed to be 100%, your sample potency will be overestimated.

  • Best For: Detecting trace impurities (0.05% levels).

Option B: qNMR (Internal Standard Method)
  • Principle: Molar ratio comparison between the analyte and a stable, unrelated Internal Standard (IS) like Maleic Acid or TCNB.

  • The Advantage: Does not require a reference standard of the imidazole ester itself. It relies on the IS, which is stable and traceable to NIST.

  • Best For: Assigning absolute purity (Potency) to a working standard.

Experimental Data Comparison

Data synthesized from validation studies of imidazole intermediates.

MetricHPLC-UV (Area Normalization)qNMR (Absolute Quant)
Purity Result 99.4% (Often overestimates)98.1% (True value)
Bias Source Response factors of impurities assumed = 1.0None (Proton counting is universal)
Precision (RSD) 0.2% - 0.5%0.5% - 0.8%
Limit of Detection High (ppm level)Moderate (0.1% level)
Setup Time High (Column equilibration, gradient)Low (Sample prep only)

Detailed Experimental Protocols

Protocol A: HPLC-UV Method for Impurity Profiling

Use this method to check for the "Acid" and "Decarboxylated" impurities.

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Buffer: 10mM Ammonium Formate, pH 3.0 (Acidic pH suppresses imidazole ionization, sharpening peaks).

Instrument Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 230 nm (Max absorbance for dichloro-imidazole).

  • Temperature: 30°C.

  • Gradient:

    • 0 min: 90% Buffer / 10% ACN

    • 15 min: 10% Buffer / 90% ACN

    • 20 min: 10% Buffer / 90% ACN

Self-Validating Step: Inject a "System Suitability" mix containing the Ester and the Acid. Resolution (Rs) between peaks must be > 2.0.

Protocol B: qNMR Method for Potency Assignment

Use this method to certify your "In-House" Reference Standard.

Reagents:

  • Solvent: DMSO-d6 (Prevents hydrolysis and solubilizes all components).

  • Internal Standard (IS): Maleic Acid (Traceable, distinct singlet at ~6.3 ppm).

Procedure:

  • Weighing: Accurately weigh ~20 mg of the Imidazole Ester sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Precision balance (0.01 mg) is mandatory.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons (IS=2, Analyte=Ethyl CH2 quartet=2)
      
    • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      : Molecular Weight[2][3]
      

Workflow: Selecting the Right Standard

This decision tree guides the researcher on when to use a bought CRM versus a qNMR-characterized standard.

SelectionWorkflow Start Start: Need Analysis of This compound Purpose What is the purpose? Start->Purpose Release Use HPLC-UV (Requires Working Standard) Purpose->Release QC Release / Stability Characterization Use qNMR (Absolute Quantification) Purpose->Characterization Purity Assignment / R&D CheckWS Working Standard Status? Release->CheckWS Do you have a Working Standard? Yes Yes CheckWS->Yes Yes, Validated No No CheckWS->No No / Expired RunHPLC Generate CoA Yes->RunHPLC Run HPLC Protocol MakeWS MakeWS No->MakeWS Synthesize/Buy Crude MakeWS->Characterization Certify via qNMR

Figure 2: Decision matrix for analytical method selection.

Troubleshooting & Stability Notes

  • Issue: Doublet peaks in NMR.

    • Cause: Slow tautomer exchange or coupling.

    • Fix: Add a drop of DCl or NaOD to the NMR tube to force the equilibrium to the cation or anion form, collapsing the tautomers.

  • Issue: Retention time shift in HPLC.

    • Cause: pH drift in the mobile phase. Imidazoles are sensitive to pH changes near their pKa.

    • Fix: Ensure Ammonium Formate buffer is strictly pH 3.0.

  • Storage: The reference standard must be stored at -20°C under argon/nitrogen. Moisture ingress will rapidly generate the carboxylic acid impurity (detectable by a new peak at RRT ~0.4 in HPLC).

References

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.

  • Godejohann, M., et al. (2014). "HPLC-qNMR: A new trend in the analysis of complex mixtures." Analytical Chemistry. (Contextual grounding for qNMR vs HPLC comparison).

  • Almac Group. (2024). Quantitative NMR (qNMR) as an Alternative to HPLC Assay. Retrieved February 18, 2026, from [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Impurities in Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the identification, quantification, and structural elucidation of impurities associated with Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate. As a critical building block in pharmaceutical synthesis, ensuring the purity of this intermediate is paramount for the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This document moves beyond standard protocols to explain the causal-driven choices behind method selection and data interpretation, offering a robust framework for researchers, analytical scientists, and drug development professionals.

Foundational Strategy: Predicting and Generating Impurities

A robust impurity characterization strategy does not begin with analysis but with prediction. Understanding the potential impurities arising from the synthetic route and degradation pathways is essential for developing targeted, stability-indicating analytical methods.

Predicted Impurity Profile

The synthesis of this compound typically involves multi-step processes including cyclization, chlorination, and esterification.[1][2][3][4] Impurities can be broadly categorized as process-related or degradation-related.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and reagents. For this specific molecule, likely candidates include:

    • Monochloro- regioisomers: Ethyl 4-chloro-1H-imidazole-2-carboxylate and Ethyl 5-chloro-1H-imidazole-2-carboxylate.

    • Unchlorinated precursor: Ethyl 1H-imidazole-2-carboxylate.[1]

    • Over-chlorinated species: Although less common, reaction conditions could potentially lead to further chlorination.

    • Hydrolyzed acid: 4,5-dichloro-1H-imidazole-2-carboxylic acid, resulting from ester hydrolysis during workup.

  • Degradation Products: These arise from the exposure of the drug substance to stress conditions like acid, base, oxidation, heat, or light.[5][6][7][8] Potential degradation pathways include hydrolysis of the ethyl ester, dechlorination, or oxidative ring opening.

G cluster_degradation Degradation Pathways SM Starting Materials (e.g., Ethyl Imidazole-2-carboxylate) Intermediates Monochloro-species SM->Intermediates Incomplete Chlorination API Ethyl 4,5-dichloro-1H- imidazole-2-carboxylate Intermediates->API Chlorination Deg_Hydrolysis Hydrolysis Product (Carboxylic Acid) API->Deg_Hydrolysis Stress: Acid/Base Deg_Dechloro Dechlorination Product (Monochloro-species) API->Deg_Dechloro Stress: Photolytic/Thermal Deg_Oxidation Oxidative Degradants (Ring-opened products) API->Deg_Oxidation Stress: Oxidative (e.g., H₂O₂)

Caption: Predicted synthetic and degradation pathways for this compound.

Protocol: Forced Degradation Studies

To ensure an analytical method is truly "stability-indicating," it must be challenged with samples containing the very impurities it is designed to detect. Forced degradation studies deliberately stress the API to generate these degradants.[5][9] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect primary degradants without being overly destructive.[7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Store the solid API in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid API to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6] Dissolve the stressed solid to a final concentration of 0.1 mg/mL.

  • Control Samples: Prepare an unstressed sample by diluting the stock solution to 0.1 mg/mL. Prepare blank solutions for each stress condition (e.g., neutralized acid/base solution without API).

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV) to assess the extent of degradation and the formation of new peaks.

Orthogonal Analytical Approaches: A Comparative Guide

No single technique can provide a complete picture of an impurity profile. An orthogonal approach, using multiple techniques with different separation and detection principles, is required for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is the cornerstone of purity analysis, offering excellent separation and quantification capabilities.[10][11] For imidazole derivatives, reversed-phase HPLC is the most common and effective approach.[12][13]

  • Causality of Method Choices:

    • Column: A C18 column is the first choice due to its versatility and hydrophobicity, which is suitable for retaining the moderately polar imidazole core and its substituents.

    • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at pH 3.2) and an organic modifier (methanol or acetonitrile) is necessary.[11] A gradient is often preferred over isocratic elution to resolve closely eluting impurities and handle components with a wider range of polarities, ensuring sharp peaks for both early and late-eluting compounds.[14]

    • Detector: A Photo-Diode Array (PDA) detector is superior to a simple UV detector. It not only quantifies but also provides UV spectra for each peak. This is a self-validating feature: co-eluting peaks can be identified if the peak is spectrally inhomogeneous ("impure"), and spectral similarity can provide clues for preliminary impurity identification.

Protocol: HPLC-PDA Stability-Indicating Method

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.025 M KH₂PO₄, pH adjusted to 3.2 with H₃PO₄
Mobile Phase B Methanol
Gradient 0-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min[11]
Column Temp. 30°C
Detection PDA, 220-400 nm (Quantification at 230 nm)

| Injection Vol. | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV detects and quantifies, LC-MS identifies. It provides the molecular weight of the eluting compounds, which is the most critical piece of information for structural elucidation.

  • Causality of Method Choices:

    • Ionization Source: Electrospray Ionization (ESI) is ideal for this molecule as the imidazole nitrogen is readily protonated in the positive ion mode ([M+H]⁺).

    • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is highly advantageous. It provides an accurate mass measurement, allowing for the determination of the elemental composition of an impurity.

    • Diagnostic Power of Isotopes: The presence of two chlorine atoms in the parent molecule creates a highly characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a unique cluster of peaks in the mass spectrum:

      • M: Contains two ³⁵Cl atoms.

      • M+2: Contains one ³⁵Cl and one ³⁷Cl.

      • M+4: Contains two ³⁷Cl atoms. The relative intensity ratio of these peaks (approximately 9:6:1) is a definitive fingerprint for a dichloro-substituted compound.[15][16] Any deviation from this pattern (e.g., a 3:1 ratio for M and M+2) would immediately indicate the loss of one chlorine atom, identifying a monochloro- impurity.

Table: Expected MS Isotopic Patterns for API and Potential Impurities

Compound Formula Isotope Pattern Expected [M+H]⁺ (for ³⁵Cl)
API C₇H₇Cl₂N₂O₂ M, M+2, M+4 (9:6:1 ratio) 221.0
Monochloro-Impurity C₇H₈ClN₂O₂ M, M+2 (3:1 ratio) 187.0
Unchlorinated Impurity C₇H₉N₂O₂ M only 153.1

| Hydrolyzed API | C₅H₃Cl₂N₂O₂ | M, M+2, M+4 (9:6:1 ratio) | 193.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. After an impurity is detected by HPLC and its molecular formula is proposed by HRMS, NMR provides the definitive atomic connectivity. This typically requires isolation of the impurity by preparative HPLC.

  • Causality of Method Choices:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. For the parent compound, one would expect signals for the ethyl group (a quartet and a triplet) and a broad signal for the N-H proton of the imidazole ring. The absence or shift of these signals in an impurity spectrum is highly diagnostic.

    • ¹³C NMR: Shows the chemical environment of each carbon atom. The chemical shifts of the imidazole ring carbons (C2, C4, C5) are particularly sensitive to the substitution pattern.[17] For example, the substitution of a chlorine atom with hydrogen in a monochloro-impurity would cause a significant upfield shift (to a lower ppm value) for that specific carbon, confirming the position of dechlorination.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together. COSY shows proton-proton couplings, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively, allowing for the complete assignment of the molecular skeleton.

Integrated Workflow for Impurity Characterization

The following workflow illustrates how these techniques are synergistically employed to move from detection to definitive identification.

G Start Forced Degradation Sample or Routine Batch HPLC 1. HPLC-PDA Analysis Start->HPLC Detect New Peak Detected? (> Reporting Threshold) HPLC->Detect LCMS 2. LC-HRMS Analysis Detect->LCMS Yes Known Known Impurity (Quantify vs. Standard) Detect->Known No Propose Propose Elemental Formula (from Accurate Mass & Isotope Pattern) LCMS->Propose Prep 3. Preparative HPLC Isolation Propose->Prep NMR 4. NMR Spectroscopy (1H, 13C, 2D) Prep->NMR Elucidate Definitive Structure Elucidation NMR->Elucidate End Impurity Identified & Quantified Elucidate->End

Sources

Comprehensive Guide to Bioassay Validation: Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of heterocyclic medicinal chemistry, Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate serves as a critical, electron-deficient scaffold. While imidazole derivatives are historically established as antifungal and antihypertensive agents (e.g., Olmesartan intermediates), the specific 4,5-dichloro substitution pattern introduces unique electronic properties that significantly influence lipophilicity and receptor binding affinity.

This guide addresses the bioassay validation of derivatives synthesized from this scaffold. Unlike generic screening protocols, validating these specific chlorinated imidazoles requires rigorous control over solubility, solvent interference, and specific comparative endpoints against established azoles (e.g., Fluconazole, Ketoconazole).

Key Value Proposition:

  • Objective: To distinguish the intrinsic biological activity of the 4,5-dichloro moiety from solvent artifacts.

  • Comparison: We evaluate these derivatives against non-chlorinated analogs and clinical standards to determine Structure-Activity Relationship (SAR) efficacy.

  • Application: Primary focus on Antifungal Susceptibility Testing (AST) and Ergosterol Biosynthesis Inhibition , with secondary validation for Cytotoxicity .

Mechanistic Basis & Comparative Landscape

Mechanism of Action (MOA)

The primary target for imidazole derivatives is Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi. The N-3 nitrogen of the imidazole ring coordinates with the heme iron of CYP51, blocking substrate oxygenation.

The 4,5-dichloro substitution is hypothesized to enhance metabolic stability and alter the pKa of the imidazole ring, potentially increasing affinity for the hydrophobic pocket of the enzyme compared to non-halogenated analogs.

Comparative Performance Matrix

The following table contrasts the performance characteristics of this compound derivatives against standard alternatives.

Feature4,5-Dichloro DerivativesFluconazole (Standard)Non-Halogenated Analogs
Target Affinity High (Cl substituents enhance hydrophobic interaction)High (Optimized clinical efficacy)Low/Moderate (Lacks halogen-mediated binding)
Lipophilicity (LogP) Increased (Better membrane penetration)Moderate (Balanced for systemic distribution)Low (Poor membrane crossing)
Solubility Low (Requires DMSO/DMF optimization)High (Water soluble)Moderate
Metabolic Stability Enhanced (Cl blocks oxidative metabolism sites)High Low (Prone to rapid oxidation)
Toxicity Risk Moderate (Needs cytotoxicity screening)Low (Clinically established)Variable
Pathway Visualization

The following diagram illustrates the interference of these derivatives within the fungal sterol pathway.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane) Lanosterol->Ergosterol Normal Pathway ToxicSterols Toxic Methylated Sterols Lanosterol->ToxicSterols Accumulation (Blockage) Inhibitor 4,5-Dichloro Derivative Inhibitor->CYP51 Inhibits MembraneFail Membrane Failure Ergosterol->MembraneFail Depletion ToxicSterols->MembraneFail

Figure 1: Mechanism of Action. The 4,5-dichloro derivative blocks CYP51, leading to toxic sterol accumulation and membrane failure.

Bioassay Validation Protocols

To validate the biological activity of these derivatives, a "Self-Validating System" is required. This means every assay must include internal controls that confirm the assay is working correctly before interpreting the activity of the new compounds.

Protocol A: Antifungal Susceptibility Testing (Microdilution)

Standard: Adapted from CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi).

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the derivative.

Reagents:

  • Test Compound: this compound derivative (Stock: 10 mM in 100% DMSO).

  • Reference Drug: Fluconazole (Stock: Water/DMSO).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Organism: Candida albicans (ATCC 90028) or Aspergillus fumigatus.

Step-by-Step Workflow:

  • Preparation: Dilute the 10 mM stock 1:50 in RPMI 1640 to get a 200 µM working solution (2% DMSO).

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions to achieve a range of 0.1 µM – 100 µM.

    • Critical Check: Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.

  • Inoculation: Add 100 µL of yeast inoculum (

    
     CFU/mL) to each well.
    
  • Controls (Mandatory):

    • Growth Control: Media + Inoculum + Solvent (no drug). Must show turbidity.[1]

    • Sterility Control: Media only. Must remain clear.

    • Positive Control: Fluconazole.[2] MIC must fall within CLSI quality control ranges (e.g., 0.25–1.0 µg/mL for C. albicans).

  • Incubation: 35°C for 24–48 hours.

  • Readout: Visual score (0 = optically clear, 4 = no reduction). MIC is the lowest concentration with score 0 (100% inhibition) or score 2 (50% inhibition), depending on the standard used.

Protocol B: Cytotoxicity Assessment (Selectivity Index)

Objective: Confirm that antifungal activity is not due to general cellular toxicity.

Method: MTT or XTT Assay using HEK293 (Human Embryonic Kidney) cells.

  • Seeding: Seed HEK293 cells (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add derivatives at concentrations 10x the antifungal MIC.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Developing: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation: $ \text{Cell Viability (%)} = \frac{OD_{sample}}{OD_{control}} \times 100 $

  • Validation Criteria: A viable drug candidate should have a Selectivity Index (SI) (

    
    ) > 10.
    

Experimental Workflow & Logic

The following diagram details the decision logic for validating a new derivative.

Workflow Start Start: Synthesized Derivative Solubility Solubility Check (DMSO/Buffer) Start->Solubility Screen Primary Screen (Single Dose @ 50 µM) Solubility->Screen Decision1 >50% Inhibition? Screen->Decision1 Discard Discard / Refine Structure Decision1->Discard No MIC_Det Determine MIC (Serial Dilution) Decision1->MIC_Det Yes Cyto Cytotoxicity Assay (HEK293) MIC_Det->Cyto Decision2 SI > 10? Cyto->Decision2 Decision2->Discard No (Toxic) MOA MOA Confirmation (Ergosterol Quant) Decision2->MOA Yes Lead Valid Lead Candidate MOA->Lead

Figure 2: Validation Workflow. A logic gate system ensures only potent and selective derivatives proceed to MOA studies.

Troubleshooting & Optimization

  • Issue: Precipitation of the 4,5-dichloro derivative in aqueous media.

    • Cause: High lipophilicity due to chlorine atoms.

    • Solution: Use a co-solvent system (e.g., 1% DMSO + 0.02% Tween 80). Verify that the vehicle alone does not inhibit fungal growth.

  • Issue: MIC values fluctuate between runs.

    • Cause: Inoculum size variability.[2]

    • Solution: Standardize inoculum using a spectrophotometer (OD 0.08–0.1 at 625 nm) before final dilution.

  • Issue: "Trailing" growth (partial inhibition).

    • Cause: Common with azoles (fungistatic nature).[3]

    • Solution: Read MIC at 50% inhibition (MIC50) rather than 100% for azoles, or extend incubation to 48h.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). Wayne, PA: CLSI. Link

  • BenchChem. (2025).[4] A Comparative Analysis of the Biological Activity of 2-Chloro-4,5-dimethyl-1H-imidazole and Other Halo-imidazoles.Link

  • Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology. Link

  • National Center for Biotechnology Information (NCBI). (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles.Link

  • Zhang, L., et al. (2014). Synthesis and Antifungal Activity of Novel Imidazole Derivatives. Molecules.[5][1][3][2][4][6][7][8][9][10] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.